6-Chloronaphthalene-1-sulfonic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloronaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHYZIZXSFSPKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601261 | |
| Record name | 6-Chloronaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102878-12-6 | |
| Record name | 6-Chloronaphthalene-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties of 6-Chloronaphthalene-1-sulfonic acid
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Core Chemical Properties
This compound is a substituted naphthalenesulfonic acid derivative. The presence of both a chloro and a sulfonic acid group on the naphthalene ring system imparts specific chemical characteristics that are pivotal for its application in synthesis.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 102878-12-6 | [1] |
| Molecular Formula | C₁₀H₇ClO₃S | [1][2] |
| Molecular Weight | 242.68 g/mol | [1][2] |
| Physical State | Solid Crystalline | [3] |
| Appearance | White | [3] |
| Predicted pKa | -0.20 ± 0.40 (for the 8-chloro isomer) | [4] |
| Predicted Density | 1.533 ± 0.06 g/cm³ (for the 8-chloro isomer) | [4] |
Note: Some physical data, such as pKa and density, are for isomeric compounds and should be considered as approximate values for this compound.
Synthesis and Characterization Workflow
The synthesis of this compound typically involves the sulfonation of 1-chloronaphthalene. The resulting product mixture may contain different isomers, necessitating purification, which is often achieved by chromatographic techniques. The subsequent characterization relies on a combination of spectroscopic methods to confirm the structure and purity.
Caption: A general workflow for the synthesis and characterization of this compound.
Experimental Protocols
Synthesis via Sulfonation
The sulfonation of naphthalene derivatives is a well-established electrophilic aromatic substitution reaction. The position of sulfonation is influenced by reaction conditions such as temperature.[5]
General Protocol:
-
Reaction Setup: 1-Chloronaphthalene is dissolved in a suitable solvent (or used neat).
-
Sulfonating Agent: A strong sulfonating agent, such as concentrated sulfuric acid (H₂SO₄) or oleum, is added dropwise to the reaction mixture, typically at a controlled temperature. The reaction temperature is a critical parameter that can influence the isomeric distribution of the product.[5]
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is quenched, often by pouring it onto ice. The precipitated product is then collected by filtration.
-
Purification: Due to the potential for isomer formation, the crude product is purified. Reversed-phase HPLC (RP-HPLC) is a suitable technique for the isolation of the desired this compound isomer due to its ionic nature.[1]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the molecule. The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the six protons on the naphthalene ring system.[1]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode can be used to confirm the molecular weight of the compound.[1]
-
Elemental Analysis: This technique validates the elemental composition (C, H, Cl, S, O) of the purified compound, providing a measure of its purity.[1]
Chemical Reactivity and Derivatives
The sulfonic acid group is a strongly acidic functional group and serves as the primary site for various derivatization reactions.[1]
References
An In-depth Technical Guide to the Synthesis of 6-Chloronaphthalene-1-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for 6-chloronaphthalene-1-sulfonic acid, a valuable intermediate in the chemical and pharmaceutical industries. This document details the core synthetic strategies, experimental protocols, and methods for isomer separation, supported by quantitative data and visual representations of the chemical processes.
Introduction
This compound is a substituted naphthalene derivative containing both a chloro and a sulfonic acid group. These functional groups impart unique chemical properties that make it a versatile building block in the synthesis of more complex molecules, including dyes, pigments, and pharmaceutical agents. The precise positioning of the chloro and sulfonic acid groups on the naphthalene ring is critical for its reactivity and the properties of its downstream products. This guide focuses on the primary synthesis routes to obtain the 6-chloro-1-sulfonic acid isomer with a high degree of purity.
Core Synthesis Pathway: Electrophilic Aromatic Substitution
The most viable and industrially applicable method for the synthesis of this compound is a two-step process involving the electrophilic aromatic substitution of naphthalene.
Step 1: Chlorination of Naphthalene
The first step involves the direct chlorination of naphthalene to produce a mixture of monochloronaphthalene isomers. In electrophilic aromatic substitution reactions, naphthalene reacts more readily than benzene. The chlorination of naphthalene can proceed without a catalyst to yield 1-chloronaphthalene and 2-chloronaphthalene[1].
Step 2: Sulfonation of 2-Chloronaphthalene
The second and most critical step is the sulfonation of the isolated 2-chloronaphthalene. The chlorine atom, although deactivating, is an ortho-, para-directing group in electrophilic aromatic substitution. This directing effect is due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. Consequently, the sulfonation of 2-chloronaphthalene is expected to yield a mixture of isomers, primarily with the sulfonic acid group at positions ortho or para to the chlorine atom.
The primary challenge in this synthesis is to control the regioselectivity of the sulfonation reaction to favor the formation of the desired this compound isomer. The reaction conditions, particularly temperature and the choice of sulfonating agent, play a crucial role in determining the product distribution.
Experimental Protocols
While a specific, detailed experimental protocol for the direct synthesis of this compound from 2-chloronaphthalene is not extensively documented in readily available literature, the following protocols are based on established principles of naphthalene sulfonation and provide a general framework for the synthesis.
General Sulfonation Procedure
The sulfonation of aromatic compounds is typically carried out using strong sulfonating agents such as concentrated sulfuric acid, oleum (a solution of sulfur trioxide in sulfuric acid), or chlorosulfonic acid[2]. The reaction with 2-chloronaphthalene would proceed as follows:
Reaction:
Caption: Overall synthesis pathway for this compound.
Experimental Workflow for Sulfonation and Isolation
Caption: Experimental workflow for the sulfonation and isolation process.
Conclusion
The synthesis of this compound is a multi-step process that relies on the principles of electrophilic aromatic substitution. While the overall pathway is straightforward, the key to a successful synthesis lies in the careful control of reaction conditions during the sulfonation of 2-chloronaphthalene to maximize the yield of the desired isomer and the subsequent effective separation of the resulting isomeric mixture. Further research and process optimization are necessary to develop a highly selective and efficient synthesis for this important chemical intermediate. This guide provides a solid foundation for researchers and professionals in the field to develop and refine their synthetic strategies.
References
Physical and spectral data of 6-Chloronaphthalene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and spectral properties of 6-Chloronaphthalene-1-sulfonic acid. It includes detailed experimental protocols for its analysis and derivatization, based on established chemical principles and methodologies for related compounds.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 102878-12-6 | [2] |
| Molecular Formula | C₁₀H₇ClO₃S | [2] |
| Molecular Weight | 242.68 g/mol | [2] |
| Appearance | Expected to be a solid | [1] |
| Solubility | The chlorine substituent is expected to enhance solubility in organic solvents compared to unsubstituted naphthalenesulfonic acid.[2] The sulfonic acid group confers water solubility. | [3] |
Spectral Data
Detailed spectral analyses are crucial for the unambiguous identification and structural confirmation of this compound.[1] The following table outlines the expected characteristics from key spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | The spectrum is expected to display six distinct signals in the aromatic region. Protons adjacent to the electron-withdrawing sulfonic acid and chloro groups will be shifted downfield.[1] |
| ¹³C NMR | Ten signals corresponding to the naphthalene core carbons are expected. Carbons bearing the chloro and sulfonic acid groups, as well as adjacent carbons, will show characteristic chemical shifts. |
| FT-IR | The spectrum should exhibit characteristic absorption bands for: • O-H stretch of the sulfonic acid group. • S=O stretches (asymmetric and symmetric) of the sulfonate group. • C-Cl stretch. • Aromatic C=C and C-H stretching and bending vibrations. |
| Mass Spectrometry (ESI-MS) | In negative ion mode Electrospray Ionization (ESI), the compound is expected to readily deprotonate to form a stable [M-H]⁻ anion.[1] High-resolution mass spectrometry would confirm the elemental composition. A key feature is the characteristic isotopic pattern for chlorine, with an [M-H+2]⁻ peak having an intensity approximately one-third of the [M-H]⁻ peak.[1] |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis, analysis, and derivatization of this compound.
Synthesis: Sulfonation of 2-Chloronaphthalene
The introduction of a sulfonic acid group onto a naphthalene ring is a classic electrophilic aromatic substitution. The position of sulfonation is temperature-dependent.[1] This protocol describes a plausible method for the synthesis of this compound, which would likely be produced along with other isomers.
Principle: 2-Chloronaphthalene is reacted with a strong sulfonating agent, such as concentrated sulfuric acid or oleum. The chloro group is a deactivating but ortho-, para-directing substituent. Sulfonation at the adjacent positions (1 and 3) is sterically hindered. Therefore, sulfonation is expected to occur on the other ring, primarily at the 5- and 6-positions.
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add 2-chloronaphthalene.
-
Begin stirring and slowly add concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum) dropwise to the reaction vessel. Maintain the reaction temperature according to the desired isomeric product; lower temperatures generally favor alpha-substitution while higher temperatures favor beta-substitution on the unsubstituted ring.[1]
-
After the addition is complete, heat the reaction mixture to the target temperature and hold for several hours, monitoring the reaction progress by taking small aliquots and analyzing them via HPLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to precipitate the product and quench the reaction.
-
Filter the resulting solid precipitate and wash with cold brine to remove excess acid.
-
The crude product can be purified by recrystallization from an appropriate solvent system. Isomeric purification may require chromatographic techniques.
Analytical Protocol: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying naphthalenesulfonic acids.[1][4]
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. An ion-pairing agent is often added to the mobile phase to improve the retention and peak shape of ionic analytes like sulfonic acids on a non-polar stationary phase.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 5 mM Tetrabutylammonium bromide (TBAB) as an ion-pairing reagent, adjusted to an acidic pH (e.g., pH 3.0 with phosphoric acid).[4]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at 270 nm.[5]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Derivatization: Synthesis of a Sulfonamide
The sulfonic acid group can be converted into a more synthetically versatile sulfonyl chloride, which is a key intermediate for producing sulfonamides and sulfonate esters.[2]
Principle: The sulfonic acid is first converted to its sulfonyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is then reacted with a primary or secondary amine to yield the corresponding sulfonamide.[2]
Procedure:
-
Step 1: Synthesis of 6-Chloronaphthalene-1-sulfonyl chloride.
-
In a fume hood, suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Gently reflux the mixture for 2-4 hours until the evolution of HCl and SO₂ gas ceases.
-
Carefully remove the excess thionyl chloride under reduced pressure. The crude 6-Chloronaphthalene-1-sulfonyl chloride can be used directly in the next step or purified.
-
-
Step 2: Synthesis of the Sulfonamide.
-
Dissolve the crude sulfonyl chloride in a suitable inert solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath.
-
Slowly add a solution containing the desired amine (2.2 equivalents) in the same solvent. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or HPLC).
-
Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess amine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide.
-
Purify the product by column chromatography or recrystallization.
-
Mandatory Visualizations
The following diagrams illustrate key workflows for the analysis and synthetic application of this compound.
Figure 1. Spectroscopic and Chromatographic Analysis Workflow.
Figure 2. Synthetic Pathway to Sulfonamide and Sulfonate Ester Derivatives.
References
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. This compound | 102878-12-6 | Benchchem [benchchem.com]
- 3. Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
CAS number 53613-64-8 properties and uses
An in-depth analysis of the provided CAS number, 53613-64-8, reveals that this identifier does not correspond to a valid entry in the Chemical Abstracts Service (CAS) registry. Extensive searches across multiple chemical databases and scientific literature sources have yielded no information associated with this number, indicating that it is likely an incorrect or nonexistent CAS number.
For researchers, scientists, and drug development professionals, the accuracy of a CAS number is paramount for the correct identification and retrieval of information about a chemical substance. Without a valid identifier, it is impossible to access critical data regarding the substance's chemical properties, biological activities, experimental protocols, and potential applications.
It is recommended that the user verify the CAS number for any typographical errors. Should a corrected CAS number be provided, a comprehensive technical guide can be compiled to address the core requirements of the original request, including:
-
Data Presentation: Summarization of all quantitative data into clearly structured tables.
-
Experimental Protocols: Detailed methodologies for all key experiments cited.
-
Mandatory Visualization: Creation of diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language), adhering to the specified diagrammatic requirements.
Without a valid chemical identifier, further investigation into the properties and uses of the intended substance cannot proceed.
In-Depth Technical Guide: Solubility of 6-Chloronaphthalene-1-sulfonic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-Chloronaphthalene-1-sulfonic acid is a substituted naphthalene derivative containing both a sulfonic acid group and a chlorine atom. These functional groups impart specific physicochemical properties that are crucial for its application in various fields, including as an intermediate in the synthesis of dyes and potentially in the development of pharmaceutical compounds. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in synthesis, purification, and formulation processes.
The sulfonic acid group (-SO₃H) is highly polar and capable of strong hydrogen bonding, which generally confers good solubility in polar solvents, including water. The naphthalene ring, being a large aromatic system, contributes to the lipophilicity of the molecule. The presence of a chlorine atom can further influence solubility by altering the molecule's polarity and intermolecular interactions. For instance, the chlorine substituent in the isomeric 6-chloronaphthalene-2-sulfonic acid is noted to enhance its reactivity and solubility in organic solvents.[1]
Expected Solubility Profile
While quantitative data is absent from the public domain, a qualitative assessment of the solubility of this compound can be inferred from its structural components:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Due to the presence of the highly polar sulfonic acid group, this compound is expected to exhibit moderate to good solubility in polar protic solvents. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the sulfonic acid moiety.
-
Polar Aprotic Solvents (e.g., Dimethylformamide, Dimethyl Sulfoxide): High solubility is anticipated in polar aprotic solvents. These solvents possess large dipole moments and can effectively solvate polar molecules without having acidic protons.
-
Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is expected to be low in nonpolar solvents. The large, nonpolar naphthalene ring might suggest some affinity for these solvents, but the highly polar sulfonic acid group will dominate, leading to poor solvation.
Quantitative Solubility Data
As of the compilation of this guide, specific quantitative solubility data for this compound in common organic solvents is not available in published literature. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Acetonitrile | |||
| Dichloromethane | |||
| Toluene | |||
| N,N-Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocol for Solubility Determination
To address the current data gap, a robust and reliable experimental protocol is essential. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[2]
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined by a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Syringe filters (chemically compatible with the solvent)
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. "Excess" means that undissolved solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.
-
Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-warmed/cooled pipette to avoid temperature-induced precipitation. Immediately filter the aliquot through a syringe filter compatible with the solvent into a volumetric flask. Dilute the sample to a suitable concentration for analysis with the same solvent.
-
Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method. HPLC with UV detection is often suitable for aromatic compounds. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation of Solubility: Calculate the solubility using the following formula, taking into account the dilution factor:
Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor) × 100
Factors Influencing Solubility
Several factors can significantly affect the solubility of this compound and should be carefully controlled during experimental determination:[3]
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature.
-
pH (in aqueous or mixed aqueous-organic systems): As a strong acid, the sulfonic acid group will be deprotonated to the sulfonate anion (-SO₃⁻) in solutions with a pH above its pKa. The salt form is generally more soluble in polar solvents than the neutral acid.
-
Presence of Other Solutes: The presence of salts or other organic molecules can either increase or decrease the solubility through various effects such as "salting in" or "salting out".
Conclusion
While quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, its molecular structure suggests a favorable solubility profile in polar organic solvents. For researchers, scientists, and drug development professionals requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for generating this critical data. The availability of accurate solubility data is indispensable for the successful application of this compound in chemical synthesis and formulation development.
References
An In-depth Technical Guide to the Discovery and History of Chloronaphthalene Sulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and properties of chloronaphthalene sulfonic acids. These aromatic compounds, featuring both chloro and sulfonic acid functional groups on a naphthalene core, have played a significant role in the historical development of synthetic dyestuffs and continue to be of interest as versatile chemical intermediates. This document details the pioneering work of late 19th-century chemists, outlines key synthetic methodologies with experimental protocols, presents quantitative data for various isomers in a structured format, and explores their emerging applications in contemporary research, including potential roles in drug development.
Discovery and Historical Context
The discovery of chloronaphthalene sulfonic acids is intrinsically linked to the burgeoning field of coal tar chemistry in the latter half of the 19th century. Naphthalene, first isolated from coal tar in the early 1820s, became a foundational molecule for the burgeoning synthetic dye industry.[1][2] The systematic investigation of naphthalene's reactivity, particularly its sulfonation and halogenation, was a primary focus for many chemists of the era.
While the precise moment of the first synthesis of a chloronaphthalene sulfonic acid is not documented as a singular breakthrough, the extensive and methodical work of British chemists Henry Edward Armstrong and his collaborator William Palmer Wynne is central to their history. Beginning in 1881, Armstrong and Wynne embarked on a systematic study of naphthalene and its derivatives, meticulously documenting the synthesis and properties of a vast number of compounds.[3] Their research, published extensively in the Journal of the Chemical Society, laid the groundwork for a comprehensive understanding of substitution patterns on the naphthalene ring system.
Their investigations into the sulfonation of chloronaphthalenes and the chlorination of naphthalenesulfonic acids led to the preparation and characterization of numerous chloronaphthalene sulfonic acid isomers. This work was crucial for the dyestuff industry, which relied on such intermediates to create a wide spectrum of colors with varying properties.
Synthesis and Experimental Protocols
The synthesis of chloronaphthalene sulfonic acids can be broadly approached through two primary routes: the sulfonation of a chloronaphthalene or the chlorination of a naphthalenesulfonic acid. The regioselectivity of these reactions is highly dependent on the reaction conditions, particularly temperature and the nature of the sulfonating or chlorinating agent.
Sulfonation of Chloronaphthalenes
The direct sulfonation of chloronaphthalenes is a common method for the preparation of chloronaphthalene sulfonic acids. The position of the incoming sulfo group is directed by the existing chloro substituent and influenced by reaction conditions.
Experimental Protocol: Synthesis of 4-Chloronaphthalene-1-sulfonic Acid
This protocol is adapted from established sulfonation procedures for naphthalene derivatives.
Materials:
-
1-Chloronaphthalene
-
Concentrated sulfuric acid (98%)
-
Fuming sulfuric acid (oleum, 20% SO₃)
-
Sodium chloride
-
Deionized water
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 162.6 g (1.0 mol) of 1-chloronaphthalene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 117.7 g (1.2 mol) of concentrated sulfuric acid from the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at this temperature for 1 hour.
-
Slowly add 80 g of 20% oleum, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture carefully onto 500 g of crushed ice with stirring.
-
Add a saturated solution of sodium chloride to precipitate the sodium salt of 4-chloronaphthalene-1-sulfonic acid.
-
Filter the precipitate and wash with a cold, saturated sodium chloride solution.
-
Recrystallize the product from water to obtain the purified sodium salt. The free acid can be obtained by acidification with a strong mineral acid.
Logical Relationship of Synthesis Steps
Caption: Workflow for the synthesis of 4-chloronaphthalene-1-sulfonic acid.
Chlorination of Naphthalenesulfonic Acids
The direct chlorination of naphthalenesulfonic acids offers an alternative route. The sulfonic acid group is a deactivating, meta-directing group in the context of electrophilic aromatic substitution. However, the orientation of substitution on the naphthalene ring system is more complex than in benzene derivatives.
Experimental Protocol: Synthesis of a Monochloronaphthalenesulfonic Acid
This is a general procedure adaptable for the chlorination of various naphthalenesulfonic acids.
Materials:
-
Naphthalenesulfonic acid
-
Glacial acetic acid
-
Chlorine gas
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Dissolve the naphthalenesulfonic acid in glacial acetic acid in a reaction vessel equipped with a gas inlet tube, a stirrer, and an outlet to a scrubber.
-
Purge the system with an inert gas.
-
Bubble chlorine gas through the solution at a controlled rate at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Once the reaction is complete, stop the chlorine flow and purge the system with the inert gas to remove excess chlorine.
-
The product can be isolated by pouring the reaction mixture into a large volume of cold water and salting out the sodium salt, followed by filtration and purification.
Quantitative Data of Chloronaphthalene Sulfonic Acid Isomers
The physical and chemical properties of chloronaphthalene sulfonic acids vary significantly depending on the substitution pattern. The following tables summarize key quantitative data for several isomers.
Table 1: Physical Properties of Selected Monochloronaphthalene Sulfonic Acids
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Chloronaphthalene-1-sulfonic acid | 85-50-7 | C₁₀H₇ClO₃S | 242.68 | 138-140 |
| 5-Chloronaphthalene-1-sulfonic acid | 85-51-8 | C₁₀H₇ClO₃S | 242.68 | 115-117 |
| 8-Chloronaphthalene-1-sulfonic acid | 145-74-4 | C₁₀H₇ClO₃S | 242.68 | >300 |
| 6-Chloronaphthalene-2-sulfonic acid | 93-03-8 | C₁₀H₇ClO₃S | 242.68 | 110-112 |
| 7-Chloronaphthalene-2-sulfonic acid | 6515-23-7 | C₁₀H₇ClO₃S | 242.68 | 155-157 |
Table 2: Solubility and Acidity Data
| Compound Name | Water Solubility | pKa (approximate) |
| 4-Chloronaphthalene-1-sulfonic acid | Soluble | < 1 |
| 8-Chloronaphthalene-1-sulfonic acid | Sparingly soluble | < 1 |
| 6-Chloronaphthalene-2-sulfonic acid | Soluble | < 1 |
Note: Data is compiled from various sources and may vary depending on the experimental conditions and purity of the sample.
Applications in Drug Development and Research
While historically significant in the dye industry, chloronaphthalene sulfonic acids are finding new applications in modern research, particularly as scaffolds and intermediates in medicinal chemistry. The combination of a lipophilic chloronaphthalene core and a hydrophilic sulfonic acid group imparts unique physicochemical properties to these molecules.
Currently, there is limited direct evidence of chloronaphthalene sulfonic acids being involved in specific signaling pathways as primary actors. However, their utility lies in their role as building blocks for more complex molecules with biological activity. The sulfonic acid group can be converted into sulfonamides, sulfonate esters, and other derivatives, which are common pharmacophores in drug design.
Potential Signaling Pathway Interaction
Caption: Potential role of chloronaphthalene sulfonic acids in drug development.
The structural motif of a substituted naphthalene is present in a number of approved drugs, highlighting the potential of this scaffold in interacting with biological targets. Further research into the derivatization of chloronaphthalene sulfonic acids could lead to the discovery of novel therapeutic agents.
Conclusion
Chloronaphthalene sulfonic acids represent a class of compounds with a rich history rooted in the foundational era of organic chemistry. From their pivotal role in the development of synthetic dyes to their potential as versatile intermediates in modern medicinal chemistry, these molecules continue to be of scientific interest. A thorough understanding of their discovery, synthesis, and properties is essential for researchers looking to leverage their unique chemical characteristics in the development of new materials and therapeutics. The foundational work of Armstrong and Wynne continues to provide a valuable framework for the exploration of naphthalene chemistry.
References
- 1. Naphthalene 1-5 Di Sulphonic Acid Di Sodium Salt (Armstrong Acid) at latest price In Ankleshwar - Supplier,Manufacturer,Gujarat [madhavchemicals.com]
- 2. 231. The structure of naphthalene, hydrindene, and tetralin derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Armstrong Acid | CAS 81-04-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
Theoretical Calculations on 6-Chloronaphthalene-1-sulfonic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloronaphthalene-1-sulfonic acid is a substituted naphthalene derivative with potential applications in medicinal chemistry and materials science. Understanding its molecular structure, electronic properties, and reactivity is crucial for its rational design and application in drug development and other advanced fields. Theoretical calculations, particularly those based on quantum chemistry, provide invaluable insights into the intrinsic properties of this molecule, complementing experimental data and guiding further research.
This technical guide provides an in-depth overview of the theoretical and computational chemistry studies applicable to this compound. It covers the key computational methodologies, the types of data generated, and their interpretation in the context of molecular properties and reactivity.
Computational Methodology
The primary tool for the theoretical investigation of molecules like this compound is Density Functional Theory (DFT) .[1] DFT offers a good balance between computational cost and accuracy for systems of this size. A widely used and reliable functional for such organic molecules is the B3LYP hybrid functional , often paired with a triple-zeta basis set such as cc-pVTZ to ensure a precise description of the electronic structure.[1]
Experimental Protocol: Geometry Optimization and Property Calculation
A typical computational workflow for this compound involves the following steps:
-
Initial Structure Generation: A 3D model of the this compound molecule is built using molecular modeling software.
-
Geometry Optimization: The initial structure is then optimized using the chosen DFT method (e.g., B3LYP/cc-pVTZ). This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry. This serves two purposes: to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
-
Electronic Property Calculation: A single-point energy calculation is performed on the optimized geometry to determine various electronic properties, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between them indicates the chemical stability of the molecule.[1]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[1]
-
Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom in the molecule.
-
-
Spectroscopic Predictions: In addition to vibrational spectra, other spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and UV-Vis electronic transitions can also be calculated to aid in the interpretation of experimental data.
Data Presentation: Calculated Molecular Properties
The following tables summarize the kind of quantitative data that would be obtained from DFT calculations on this compound.
Disclaimer: The following data are representative examples based on typical values for similar naphthalene sulfonic acid derivatives and are provided for illustrative purposes. Specific experimental or computational studies on this compound may yield slightly different values.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-Cl | 1.745 |
| C-S | 1.778 | |
| S=O | 1.435 | |
| S-OH | 1.572 | |
| C-C (aromatic) | 1.36 - 1.42 | |
| Bond Angles (°) | C-C-Cl | 119.8 |
| C-C-S | 121.5 | |
| O=S=O | 120.3 | |
| O=S-OH | 108.9 | |
| Dihedral Angles (°) | C-C-S-O | ~90 |
Table 2: Calculated Electronic and Spectroscopic Properties
| Property | Calculated Value | Interpretation |
| HOMO Energy | -6.8 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 5.2 Debye | Measure of the molecule's overall polarity |
| Calculated IR Peaks (cm⁻¹) | ~3500 (O-H stretch) | Vibrational modes of functional groups |
| ~1200, ~1050 (S=O stretch) | ||
| ~750 (C-Cl stretch) |
Mandatory Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for the theoretical analysis of this compound.
References
An In-depth Technical Guide to the Reactivity of the Sulfonic Acid Group in 6-Chloronaphthalene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the sulfonic acid group in 6-Chloronaphthalene-1-sulfonic acid. This compound serves as a versatile intermediate in the synthesis of various organic molecules, particularly in the fields of medicinal chemistry and materials science. This document details key reactions such as the formation of sulfonamides and sulfonate esters via the sulfonyl chloride intermediate, desulfonation, and the influence of the sulfonic acid and chloro substituents on the reactivity of the naphthalene core. Experimental protocols, quantitative data, and reaction mechanisms are presented to provide a thorough understanding of the compound's chemical behavior.
Introduction
This compound is a substituted naphthalene derivative featuring both a chloro and a sulfonic acid functional group. The interplay between these two groups dictates the reactivity of the molecule, making it a subject of interest for chemical synthesis. The sulfonic acid group, being strongly acidic and electron-withdrawing, significantly influences the chemical properties of the naphthalene ring system. This guide focuses on the transformations of the sulfonic acid moiety, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.
Chemical Reactivity of the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) is the primary site for several important chemical transformations. Its conversion into more versatile functional groups, such as sulfonyl chlorides, is a key step in the synthesis of a wide range of derivatives.
Formation of 6-Chloronaphthalene-1-sulfonyl chloride
The conversion of the sulfonic acid to a sulfonyl chloride is the gateway to a variety of functionalizations. This transformation is typically achieved by treating the sulfonic acid with a chlorinating agent.
Reaction Scheme:
Caption: Conversion of sulfonic acid to sulfonyl chloride.
Experimental Protocol: General Procedure for the Synthesis of Aryl Sulfonyl Chlorides
-
Reagents and Equipment:
-
Aryl sulfonic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) (2-5 equivalents) or Phosphorus pentachloride (PCl₅) (1.1 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, if using thionyl chloride)
-
Inert solvent (e.g., dichloromethane, chloroform, or neat thionyl chloride)
-
Round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts)
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a fume hood, to a round-bottom flask containing the aryl sulfonic acid, add the chlorinating agent. If using thionyl chloride, a catalytic amount of DMF can be added to facilitate the reaction.
-
The reaction mixture is then heated to reflux (typically 60-80 °C) and stirred for a period ranging from 1 to 6 hours, or until the evolution of gaseous byproducts (HCl and SO₂) ceases.
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, the excess chlorinating agent is removed by distillation under reduced pressure.
-
The crude sulfonyl chloride can then be purified by recrystallization or distillation (if thermally stable).
-
Quantitative Data:
Yields for the conversion of aryl sulfonic acids to sulfonyl chlorides are typically high, often exceeding 80%.
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| Aryl Sulfonic Acid (general) | Thionyl Chloride | Reflux, 1-6 h | Aryl Sulfonyl Chloride | >80% | General Knowledge |
| Aryl Sulfonic Acid (general) | Phosphorus Pentachloride | Heating | Aryl Sulfonyl Chloride | High | General Knowledge |
Synthesis of Sulfonamides
6-Chloronaphthalene-1-sulfonyl chloride is a key intermediate for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. The sulfonyl chloride readily reacts with primary and secondary amines to form the corresponding sulfonamides.
Reaction Scheme:
An In-depth Technical Guide to the Potential Derivatives of 6-Chloronaphthalene-1-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloronaphthalene-1-sulfonic acid is a versatile aromatic compound with significant potential for derivatization, leading to a diverse range of molecules with promising applications, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis of key derivatives, including sulfonamides and sulfonate esters. It details the underlying chemical principles, provides exemplary experimental protocols, and explores the potential biological activities of these derivatives, with a focus on their emerging role as potential anticancer and antimicrobial agents. This document is intended to serve as a foundational resource for researchers seeking to explore the chemical space and therapeutic potential of this compound.
Core Chemical Properties and Reactivity
This compound (C₁₀H₇ClO₃S) is characterized by a naphthalene core substituted with a chlorine atom at the 6-position and a sulfonic acid group at the 1-position. The sulfonic acid moiety is a strong electron-withdrawing group, rendering the naphthalene ring electron-deficient and influencing its reactivity in electrophilic aromatic substitution reactions. The primary site for derivatization is the highly reactive sulfonic acid group.
The key reactive intermediate for the synthesis of a wide array of derivatives is 6-chloronaphthalene-1-sulfonyl chloride . This intermediate is typically prepared by treating this compound with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is a potent electrophile, readily undergoing nucleophilic attack by a variety of nucleophiles.
Potential Derivatives and Their Synthesis
The two principal classes of derivatives accessible from this compound are sulfonamides and sulfonate esters.
Sulfonamides
Naphthalene-sulfonamide hybrids have garnered significant interest due to their wide spectrum of biological activities, including anticancer and antimicrobial properties. The synthesis of 6-chloronaphthalene-1-sulfonamides proceeds via the reaction of 6-chloronaphthalene-1-sulfonyl chloride with primary or secondary amines in the presence of a base to neutralize the HCl byproduct.
Sulfonate Esters
Sulfonate esters of this compound can be synthesized by reacting the corresponding sulfonyl chloride with various alcohols in the presence of a base. These derivatives have potential applications as intermediates in organic synthesis and as bioactive molecules themselves.
Experimental Protocols
The following protocols are representative examples for the synthesis of derivatives of this compound. Researchers should adapt these procedures based on the specific substrate and desired product, adhering to all laboratory safety guidelines.
Synthesis of 6-Chloronaphthalene-1-sulfonyl Chloride
Objective: To convert this compound to its corresponding sulfonyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The crude 6-chloronaphthalene-1-sulfonyl chloride can be used in the next step without further purification or can be purified by recrystallization from an appropriate solvent (e.g., hexanes).
Synthesis of a Representative 6-Chloronaphthalene-1-sulfonamide
Objective: To synthesize an N-aryl sulfonamide from 6-chloronaphthalene-1-sulfonyl chloride.
Materials:
-
6-Chloronaphthalene-1-sulfonyl chloride
-
A primary or secondary amine (e.g., aniline)
-
Pyridine or triethylamine (as a base)
-
Anhydrous dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 6-chloronaphthalene-1-sulfonyl chloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the cooled sulfonyl chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the synthesis of derivatives of this compound, based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and reaction scale.
| Derivative Class | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Typical Yield |
| Sulfonyl Chloride | This compound | Thionyl chloride, cat. DMF | Toluene | 2-4 h | Reflux | > 90% |
| Sulfonamide | 6-Chloronaphthalene-1-sulfonyl chloride | Primary/Secondary Amine, Pyridine | Dichloromethane | 4-12 h | 0 °C to RT | 70-95% |
| Sulfonate Ester | 6-Chloronaphthalene-1-sulfonyl chloride | Alcohol, Triethylamine | Dichloromethane | 2-6 h | 0 °C to RT | 75-98% |
Potential Biological Activity and Signaling Pathways
Recent studies on structurally related naphthalenesulfonamides have revealed promising anticancer and antimicrobial activities. For instance, certain 6-acetylnaphthalene-2-sulfonamide derivatives have been shown to exhibit cytotoxic effects against human breast cancer cell lines (MCF7).[1]
Anticancer Activity: Modulation of the IL6/JAK2/STAT3 Signaling Pathway
The anticancer activity of these naphthalenesulfonamide derivatives has been linked to the modulation of the IL6/JAK2/STAT3 signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers.
The proposed mechanism involves the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation. By inhibiting this key step, the naphthalenesulfonamide derivatives can suppress the downstream signaling cascade, leading to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and cell cycle regulators (e.g., Cyclin D1), and the upregulation of pro-apoptotic proteins (e.g., Bax). This ultimately results in cell cycle arrest and apoptosis in cancer cells.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using 6-Chloronaphthalene-1-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their applications span various industries, including textiles, printing, food, and pharmaceuticals. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich nucleophile, such as a phenol, an aromatic amine, or, in this case, a naphthalenesulfonic acid derivative.[1][2] The sulfonic acid group in 6-Chloronaphthalene-1-sulfonic acid enhances the water solubility of the resulting dye, a crucial property for many dyeing applications.[3]
This document provides a detailed protocol for the synthesis of an exemplary azo dye using this compound as the coupling component. The protocol is based on established methods for the synthesis of related azo dyes from naphthalenesulfonic acid derivatives.
General Synthesis Pathway
The synthesis of an azo dye from this compound follows a well-defined reaction pathway involving two key stages:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a mineral acid) at low temperatures to form a diazonium salt.[1][4][5]
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, undergoes an electrophilic aromatic substitution reaction with the electron-rich naphthalene ring of this compound to form the stable azo dye.[2][6]
Figure 1: General workflow for the synthesis of an azo dye using this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of an azo dye, for instance, by coupling diazotized aniline with this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| Aniline | C₆H₅NH₂ | 93.13 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid (concentrated) | HCl | 36.46 |
| This compound | C₁₀H₆ClSO₃H | 242.68 |
| Sodium Hydroxide | NaOH | 40.00 |
| Sodium Chloride | NaCl | 58.44 |
| Ice | H₂O | 18.02 |
Protocol 1: Diazotization of Aniline
-
In a 100 mL beaker, dissolve 2.33 g (0.025 mol) of aniline in a mixture of 6.25 mL of concentrated hydrochloric acid and 12.5 mL of deionized water.
-
Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate 50 mL beaker, prepare a solution of 1.8 g (0.026 mol) of sodium nitrite in 10 mL of deionized water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution over 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure complete diazotization. The resulting clear solution of the benzenediazonium chloride is used immediately in the next step.
Protocol 2: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 6.07 g (0.025 mol) of this compound in 50 mL of a 10% (w/v) aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add the freshly prepared, cold benzenediazonium chloride solution from Protocol 1 to the alkaline solution of this compound over 30 minutes. Maintain the temperature below 5 °C and ensure continuous stirring.
-
A colored precipitate of the azo dye should form during the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for another 60 minutes to ensure the completion of the coupling reaction.
-
The pH of the solution should be maintained in the alkaline range (pH 8-10) throughout the coupling reaction.
Protocol 3: Isolation and Purification of the Azo Dye
-
To aid in the precipitation of the dye, add sodium chloride to the reaction mixture until the solution is saturated ("salting out").
-
Filter the precipitated dye using a Buchner funnel under vacuum.
-
Wash the filter cake with a cold, saturated sodium chloride solution to remove unreacted starting materials and byproducts.
-
Recrystallize the crude dye from a suitable solvent system (e.g., water or an ethanol-water mixture) to achieve higher purity.
-
Dry the purified azo dye in a vacuum oven at 60-70 °C.
-
Characterize the final product using techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and NMR spectroscopy.
Figure 2: Step-by-step experimental workflow for the synthesis and purification of the azo dye.
Data Presentation
The following table outlines the expected data to be collected for the synthesized azo dye. The values are representative and will need to be determined experimentally.
| Parameter | Expected Outcome |
| Physical Appearance | Colored solid (e.g., red, orange, or yellow powder) |
| Yield | To be determined experimentally (typically in the range of 70-90%) |
| Melting Point | To be determined experimentally; a sharp melting point indicates high purity. |
| Solubility | Soluble in water (due to the sulfonic acid group), sparingly soluble in ethanol. |
| λmax (in water) | To be determined by UV-Vis spectroscopy (expected in the visible region). |
| Molar Absorptivity (ε) | To be calculated from the Beer-Lambert law. |
Applications and Further Research
Azo dyes derived from naphthalenesulfonic acids are extensively used in the textile industry for dyeing natural and synthetic fibers such as cotton, wool, silk, and nylon, owing to their vibrant colors and good fastness properties.[7] The presence of the sulfonic acid group makes them suitable for application as acid dyes or direct dyes.
Further research could focus on:
-
Synthesizing a library of azo dyes by coupling this compound with various diazotized aromatic amines to explore the effect of substituents on the color and dyeing properties.
-
Investigating the photophysical properties of the synthesized dyes for potential applications in optical data storage or as molecular sensors.
-
Evaluating the biological activity of the synthesized azo compounds, as some have shown potential in medicinal chemistry.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Aromatic amines such as aniline are toxic and should be handled with care.[4]
-
Diazonium salts can be explosive when dry and should therefore be kept in solution and used immediately after preparation.[5]
-
Concentrated acids and bases are corrosive and should be handled with extreme caution.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]
- 5. scribd.com [scribd.com]
- 6. biotechjournal.in [biotechjournal.in]
- 7. ijorarjournal.com [ijorarjournal.com]
Application Notes: 6-Chloronaphthalene-1-sulfonic acid as a Versatile Intermediate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction 6-Chloronaphthalene-1-sulfonic acid is an aromatic organic compound featuring a naphthalene core substituted with both a chloro and a sulfonic acid group. Its molecular formula is C₁₀H₇ClO₃S, and it has a molecular weight of 242.68 g/mol .[1] This bifunctional molecule serves as a valuable intermediate in organic synthesis, particularly in the manufacturing of dyes, pigments, and as a building block for pharmaceutical compounds.[2] The presence of the reactive sulfonic acid group and the chloro-substituted aromatic ring allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.[1][2]
Chemical Properties and Reactivity The synthetic utility of this compound stems from the distinct reactivity of its two functional groups:
-
Sulfonic Acid Group (-SO₃H): This is a strongly acidic group that is the primary site for derivatization.[1] It can be readily converted into a sulfonyl chloride (-SO₂Cl), which is a highly reactive intermediate for the synthesis of sulfonamides and sulfonate esters.[1] This conversion is typically achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1]
-
Chloro Group (-Cl): The chlorine atom attached to the naphthalene ring is less reactive than the sulfonic acid group but can participate in nucleophilic aromatic substitution reactions under specific conditions, such as the Ullmann condensation, which involves copper catalysis.[1] This allows for the introduction of amines or other nucleophiles to the naphthalene core.
Naphthalenesulfonic acids, in general, are key precursors in the synthesis of a wide range of chemicals, including dyestuffs, rubber processing chemicals, and pharmaceuticals.[3]
Applications in Organic Synthesis
The primary application of this compound is as a foundational intermediate for the synthesis of more complex molecules.
-
Synthesis of Dyes and Pigments: Naphthalenesulfonic acid derivatives are crucial in the dye industry.[3] The sulfonic acid group, often in its salt form, imparts water solubility, which is essential for applying dyes to textiles like cotton and wool.[4][5] this compound can be used to produce azo dyes and other pigments.[2] For instance, the related compound 5,6-Diamino-4-chloronaphthalene-1-sulfonic acid is a known precursor for C.I. Pigment Green 9.[6]
-
Precursor for Pharmaceutical Ingredients: The naphthalene core is a structural motif found in various pharmaceuticals.[3][7] By serving as a building block, this compound can be used in the development of new drug molecules.[2][8] The sulfonamide linkage, readily formed from the corresponding sulfonyl chloride, is a critical functional group (a sulfonylurea) in numerous therapeutic agents.
-
Formation of Sulfonamides and Sulfonate Esters: The conversion to 6-chloronaphthalene-1-sulfonyl chloride is a key step, opening pathways to a wide range of sulfonamide and sulfonate ester derivatives.[1] Sulfonamides are a cornerstone in medicinal chemistry, while sulfonate esters are also valuable synthetic intermediates.[1][9]
Experimental Protocols
The following are representative protocols for the derivatization of this compound. These methods are based on established procedures for analogous naphthalenesulfonic acids and may require optimization for specific substrates.
Protocol 1: Synthesis of 6-Chloronaphthalene-1-sulfonyl chloride
This protocol describes the conversion of this compound to its corresponding sulfonyl chloride using phosphorus pentachloride (PCl₅), a common and effective method for this transformation.[10][11]
Materials:
-
This compound (or its sodium salt)
-
Phosphorus pentachloride (PCl₅)
-
Chloroform (CHCl₃)
-
Ice water
-
Round-bottomed flask
-
Reflux condenser with a drying tube
-
Heating mantle or oil bath
-
Stirrer
-
Separatory funnel
-
Büchner funnel and filter flask
Procedure:
-
Ensure the this compound starting material is thoroughly dried.
-
In a round-bottomed flask placed in a fume hood, combine 1.0 equivalent of finely powdered this compound with 2.5 equivalents of phosphorus pentachloride (PCl₅).[10]
-
Fit the flask with a reflux condenser protected by a calcium chloride drying tube to exclude moisture.
-
Heat the mixture in an oil bath to approximately 110°C for 1-2 hours.[10] The reaction will evolve hydrogen chloride gas.
-
After the reaction is complete, cool the flask to room temperature. The excess PCl₅ and the formed phosphorus oxychloride (POCl₃) are removed under vacuum while gently warming the flask on a steam bath.[10]
-
The resulting solid cake is carefully pulverized in a mortar.
-
The crude product is then purified. Add chloroform to the solid, heat the mixture to boiling, and stir vigorously to dissolve the sulfonyl chloride.[10]
-
While still hot, transfer the mixture to a separatory funnel and separate the chloroform layer from any insoluble inorganic byproducts.
-
Filter the hot chloroform solution through a fluted filter.
-
Reduce the volume of the chloroform by evaporation and then cool the solution in an ice bath to crystallize the 6-Chloronaphthalene-1-sulfonyl chloride.
-
Collect the crystalline product by suction filtration and wash with a small amount of cold chloroform. Dry the product under vacuum.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Chlorinating Agent | Phosphorus pentachloride (PCl₅) | [10] |
| Stoichiometry (PCl₅:Sulfonic Acid) | ~2.5 : 1 | [10] |
| Reaction Temperature | ~110 °C | [10] |
| Expected Product | 6-Chloronaphthalene-1-sulfonyl chloride | [1] |
| Typical Yield Range (for analogous compounds) | 65-88% | [10] |
Protocol 2: Synthesis of N-Aryl-6-chloronaphthalene-1-sulfonamide
This protocol outlines the reaction of 6-Chloronaphthalene-1-sulfonyl chloride with an aromatic amine (e.g., aniline) to form a sulfonamide. This is a standard nucleophilic acyl substitution reaction.[1]
Materials:
-
6-Chloronaphthalene-1-sulfonyl chloride (from Protocol 1)
-
Aniline (or other primary/secondary amine)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or other suitable solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve 1.0 equivalent of 6-Chloronaphthalene-1-sulfonyl chloride in a suitable solvent like dichloromethane (DCM) in a round-bottomed flask.
-
Cool the solution in an ice bath to 0°C.
-
Add 1.5 equivalents of a base, such as pyridine or triethylamine, to the solution.
-
Slowly add 1.1 equivalents of the desired amine (e.g., aniline) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualized Workflows
Caption: Synthetic pathways originating from this compound.
References
- 1. This compound | 102878-12-6 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Naphthalene - Wikipedia [en.wikipedia.org]
- 4. forbidden.aluminati.net [forbidden.aluminati.net]
- 5. nbinno.com [nbinno.com]
- 6. 5,6-Diamino-4-chloronaphthalene-1-sulfonic acid [dyestuffintermediates.com]
- 7. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 8. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 6-Chloronaphthalene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 6-Chloronaphthalene-1-sulfonic acid. Due to the limited availability of a specific validated method for this analyte, the protocol provided is a comprehensive synthesis of established methods for structurally similar compounds, such as other naphthalene sulfonic acids. This application note provides detailed experimental parameters, a step-by-step protocol, and a workflow diagram to guide researchers in developing a robust analytical method.
Introduction
This compound is a chemical intermediate used in the synthesis of dyes and other specialty chemicals. Accurate and reliable analytical methods are crucial for quality control, process monitoring, and purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and thermally labile compounds like sulfonic acids.[1] This application note details a reverse-phase HPLC method coupled with UV detection, which is a common and effective approach for such analytes.
Data Presentation: Proposed HPLC Method Parameters
The following table summarizes the proposed chromatographic conditions for the analysis of this compound. These parameters are based on methods for similar naphthalene sulfonic acid derivatives and may require optimization for specific applications.
| Parameter | Recommended Conditions | Alternative Conditions |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C8, Phenyl, or specialized mixed-mode columns |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water (for MS compatibility) |
| Mobile Phase B | Acetonitrile | Methanol |
| Elution Mode | Isocratic or Gradient | - |
| Example Isocratic Condition | 60:40 (Mobile Phase A : Mobile Phase B) | Adjust ratio to achieve desired retention time |
| Flow Rate | 1.0 mL/min | 0.8 - 1.2 mL/min |
| Injection Volume | 10 µL | 5 - 20 µL |
| Column Temperature | 30 °C | 25 - 40 °C |
| Detector | UV-Vis Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 270 nm | Wavelength optimization may be necessary |
Experimental Protocol
This protocol provides a step-by-step guide for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Phosphoric acid (or formic acid if MS detection is intended)
-
Methanol (for sample preparation and system flushing)
2. Instrument and Apparatus
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or DAD detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
3. Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): To prepare 1 L of 0.1% phosphoric acid in water, add 1 mL of concentrated phosphoric acid to 999 mL of HPLC grade water. Degas the solution using sonication or vacuum filtration.
-
Mobile Phase B (Organic): Use HPLC grade acetonitrile. Degas prior to use.
4. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., a mixture of water and methanol).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of a suitable solvent. The solvent should be compatible with the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
6. HPLC System Setup and Analysis
-
System Equilibration: Purge the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Method Setup: Set up the HPLC method with the parameters outlined in the data table.
-
Sequence Setup: Create a sequence including blank injections (mobile phase), standard solutions for the calibration curve, and the prepared samples.
-
Analysis: Start the sequence to perform the analysis.
7. Data Analysis
-
Identification: Identify the peak corresponding to this compound in the sample chromatograms by comparing its retention time with that of the standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: Logical workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols for the NMR Analysis of 6-Chloronaphthalene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 6-Chloronaphthalene-1-sulfonic acid. These predictions are based on the known effects of chloro and sulfonic acid substituents on the naphthalene ring system and analysis of spectral data for similar compounds.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.2 - 7.4 | d | 8.0 - 9.0 |
| H-3 | 7.6 - 7.8 | t | 7.5 - 8.5 |
| H-4 | 8.0 - 8.2 | d | 7.0 - 8.0 |
| H-5 | 7.8 - 8.0 | d | 8.5 - 9.5 |
| H-7 | 7.5 - 7.7 | dd | 8.5 - 9.5, 1.5 - 2.5 |
| H-8 | 8.1 - 8.3 | d | 1.5 - 2.5 |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 140 - 145 |
| C-2 | 120 - 125 |
| C-3 | 128 - 132 |
| C-4 | 125 - 129 |
| C-4a | 130 - 135 |
| C-5 | 126 - 130 |
| C-6 | 132 - 137 |
| C-7 | 124 - 128 |
| C-8 | 122 - 126 |
| C-8a | 135 - 140 |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound.
Protocol 1: Sample Preparation for ¹H and ¹³C NMR
-
Solvent Selection: Due to the polar nature of the sulfonic acid group, deuterated polar solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) are recommended.
-
Concentration: For ¹H NMR, prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume is advisable.
-
Dissolution: Add the solid sample to a clean, dry 5 mm NMR tube. Add the deuterated solvent and vortex the tube until the sample is fully dissolved. If necessary, gentle warming in a water bath can aid dissolution.
-
Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent magnetic field distortions.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of a suitable internal standard. For aqueous solutions, sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) is a common choice.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5-10 seconds for quantitative analysis to ensure full relaxation of all protons.
-
Number of Scans: 8-16 scans for a qualitative spectrum, and 32 or more for a high signal-to-noise ratio for quantitative analysis.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. For quantitative analysis, a longer delay (e.g., 30s) or the use of a relaxation agent may be necessary.
-
Number of Scans: Several hundred to several thousand scans, depending on the sample concentration.
-
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks.
-
Use a standard COSY pulse sequence (e.g., cosygpqf).
-
Acquire a sufficient number of increments in the indirect dimension (F1) to achieve adequate resolution (e.g., 256-512).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons (¹H-¹³C one-bond correlations).
-
Use a standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Set the ¹³C spectral width to encompass all carbon signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes longer).
-
Use a standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).
-
The long-range coupling delay should be optimized for typical aromatic ²JCH and ³JCH coupling constants (e.g., 6-10 Hz).
-
Data Analysis and Interpretation
A systematic approach to spectral analysis is crucial for the complete assignment of the NMR spectra of this compound.
Quantitative NMR (qNMR) for Purity Assessment
Quantitative NMR can be employed to determine the purity of this compound without the need for a specific reference standard of the analyte itself.
Application Notes and Protocols for the Mass Spectrometry Analysis of 6-Chloronaphthalene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloronaphthalene-1-sulfonic acid is an important intermediate in the synthesis of various dyes and pharmaceuticals. Its characterization is crucial for quality control and metabolic studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful analytical technique for the identification and structural elucidation of such compounds. This document provides a detailed protocol and expected fragmentation patterns for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).
Predicted Mass Spectrometry Fragmentation Data
Due to the limited availability of specific experimental data for this compound, the following fragmentation data is predicted based on the well-established fragmentation patterns of aromatic sulfonic acids and chlorinated compounds in negative ion ESI-MS.
The analysis is expected to be performed in negative ion mode, as the sulfonic acid group readily deprotonates to form a stable anion [M-H]⁻.[1] The molecular weight of this compound is 242.68 g/mol .[1]
Table 1: Predicted m/z Values and Descriptions of Major Ions for this compound in Negative ESI-MS/MS
| Predicted m/z | Ion Description | Fragmentation Pathway | Predicted Relative Intensity |
| 241.0 | [M-H]⁻ | Deprotonated parent molecule | High |
| 243.0 | [M-H+2]⁻ | Isotope peak due to 37Cl | ~33% of m/z 241.0 |
| 161.0 | [M-H-SO₃]⁻ | Loss of sulfur trioxide (SO₃) | Moderate to High |
| 163.0 | [M-H-SO₃+2]⁻ | Isotope peak of the SO₃ loss fragment | ~33% of m/z 161.0 |
| 126.0 | [C₁₀H₆]⁻ | Loss of SO₃ and HCl | Low to Moderate |
Predicted Fragmentation Pathway
The primary fragmentation pathway for the deprotontonated this compound ion ([M-H]⁻) under collision-induced dissociation (CID) is anticipated to be the neutral loss of sulfur trioxide (SO₃). This desulfonation is a characteristic fragmentation for aromatic sulfonic acids. A secondary fragmentation may involve the subsequent loss of a chlorine radical, although the loss of HCl from the naphthalene ring is also possible.
Caption: Predicted fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of this compound using a liquid chromatography system coupled to a tandem mass spectrometer.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Further dilute this stock solution with the same solvent mixture to a working concentration of 1-10 µg/mL.
-
Sample Matrix: For samples in complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.
2. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr (Nitrogen)
-
Cone Gas Flow: 50 L/hr (Nitrogen)
-
Collision Gas: Argon
-
MS Scan Mode: Full scan from m/z 50 to 300 for precursor ion identification.
-
MS/MS Product Ion Scan: Select the precursor ion at m/z 241.0 and perform product ion scans with a collision energy range of 15-30 eV to observe fragmentation.
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: LC-MS/MS workflow for this compound.
Conclusion
The provided protocol and predicted fragmentation data offer a robust starting point for the mass spectrometric analysis of this compound. Researchers should optimize the LC and MS parameters for their specific instrumentation and sample matrices to achieve the best results. The characteristic isotopic pattern from the chlorine atom and the expected loss of SO₃ are key identifiers for this compound.
References
Application of 6-Chloronaphthalene-1-sulfonic acid in fluorescence quenching studies
Application Notes: 6-Chloronaphthalene-1-sulfonic Acid in Fluorescence Studies
A Review of Current Applications and Potential in Fluorescence Quenching
Audience: Researchers, scientists, and drug development professionals.
Introduction
While this compound is not extensively documented as a primary tool in fluorescence quenching studies, its structural similarity to well-known fluorescent probes suggests potential applications. This document provides an overview of the principles of fluorescence quenching and outlines a general protocol for such studies, which could be adapted for the investigation of this compound or its derivatives.
Currently, the predominant application of chloronaphthalene sulfonic acids in fluorescence-related research is as a precursor in the synthesis of other fluorescent molecules. For instance, 8-Chloronaphthalene-1-sulfonic acid is a key reactant in the synthesis of 8-Anilinonaphthalene-1-sulfonic acid (ANS) derivatives, which are widely used as fluorescent probes to study protein conformation and hydrophobicity. Although not strongly fluorescent on its own, this compound could potentially be functionalized to create novel fluorescent probes.
General Principles of Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, primarily categorized as dynamic (collisional) quenching and static quenching. Understanding the quenching mechanism is crucial for interpreting experimental data correctly.
-
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with a quencher molecule in solution. Upon collision, the fluorophore returns to the ground state without emitting a photon. This process is dependent on the concentration of the quencher and the diffusion rates of the molecules.
-
Static Quenching: In this mechanism, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state. This complex then absorbs light but does not emit a photon.
The Stern-Volmer equation is fundamental to the analysis of fluorescence quenching data:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity of the fluorophore in the absence of the quencher.
-
F is the fluorescence intensity of the fluorophore in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
By plotting F₀ / F against [Q] , a linear relationship is expected for a single quenching mechanism, and the slope of this plot gives the Stern-Volmer constant, Kₛᵥ .
Experimental Workflow for a Typical Fluorescence Quenching Study
The following diagram illustrates a generalized workflow for conducting a fluorescence quenching experiment, for instance, to study the interaction between a protein and a small molecule quencher.
Caption: A generalized workflow for a fluorescence quenching experiment.
Signaling Pathway of Fluorescence Quenching Mechanisms
The following diagram illustrates the two primary mechanisms of fluorescence quenching: dynamic (collisional) and static quenching.
Caption: Mechanisms of dynamic and static fluorescence quenching.
Detailed Experimental Protocol: Quenching of Bovine Serum Albumin (BSA) Intrinsic Fluorescence
This protocol describes a general procedure to study the quenching of the intrinsic tryptophan fluorescence of Bovine Serum Albumin (BSA) by a small molecule quencher. This can be adapted to investigate the potential quenching effects of this compound.
Materials:
-
Bovine Serum Albumin (BSA)
-
Quencher of interest (e.g., this compound)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of BSA (e.g., 10 µM) in the phosphate buffer.
-
Prepare a concentrated stock solution of the quencher in the same buffer. The concentration will depend on its quenching efficiency and solubility.
-
-
Titration Experiment:
-
To a quartz cuvette, add a fixed volume of the BSA solution (e.g., 2 mL of 1 µM BSA).
-
Record the fluorescence emission spectrum of the BSA solution. Typically, for tryptophan, the excitation wavelength is set to 295 nm, and the emission is recorded from 310 nm to 450 nm.
-
Successively add small aliquots of the quencher stock solution to the BSA solution in the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Determine the fluorescence intensity at the emission maximum for each quencher concentration.
-
Correct the fluorescence intensities for the inner filter effect if the quencher absorbs at the excitation or emission wavelengths.
-
Plot the Stern-Volmer plot of F₀ / F versus the quencher concentration [Q].
-
If the plot is linear, determine the Stern-Volmer constant (Kₛᵥ) from the slope.
-
Data Presentation
The quantitative data from a fluorescence quenching experiment can be summarized in a table for clear comparison.
| Quencher Concentration [Q] (µM) | Fluorescence Intensity (F) | F₀ / F |
| 0 | Initial Intensity (F₀) | 1.0 |
| 10 | Intensity at 10 µM | Calculated Value |
| 20 | Intensity at 20 µM | Calculated Value |
| 30 | Intensity at 30 µM | Calculated Value |
| 40 | Intensity at 40 µM | Calculated Value |
| 50 | Intensity at 50 µM | Calculated Value |
Calculated Parameters from Stern-Volmer Analysis
| Parameter | Value | Unit |
| Stern-Volmer Constant (Kₛᵥ) | From slope of the plot | M⁻¹ |
| Bimolecular Quenching Rate Constant (kₑ) | Kₛᵥ / τ₀ | M⁻¹s⁻¹ |
Note: τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher.
While direct applications of this compound in fluorescence quenching are not readily found in the current literature, the principles and protocols outlined in this document provide a solid foundation for researchers interested in exploring its potential in this area. Further research into the photophysical properties of this compound and its derivatives is warranted to fully understand their utility in fluorescence-based assays.
Application Notes and Protocols: 6-Chloronaphthalene-1-sulfonic Acid as a Versatile Building Block in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloronaphthalene-1-sulfonic acid is a versatile aromatic organic compound characterized by a naphthalene core substituted with both a chloro and a sulfonic acid group. This unique combination of functional groups makes it a valuable intermediate and building block in the synthesis of a variety of functional materials. The presence of the naphthalene ring provides thermal stability and desirable electronic properties, while the sulfonic acid and chloro groups offer reactive sites for further chemical modifications. These modifications allow for the integration of this building block into polymers, coatings, and functional dyes with applications in diverse fields of materials science.
Key Applications and Synthetic Strategies
The primary utility of this compound in materials science lies in its role as a precursor to more complex molecules that are then incorporated into functional materials. The sulfonic acid group can be converted into sulfonyl chlorides, sulfonamides, and sulfonate esters, while the chloro group can be substituted through various coupling reactions. These transformations are pivotal in designing materials with tailored properties.
Intermediate for Advanced Dyes and Pigments
This compound serves as a key intermediate in the synthesis of high-performance azo and diazo dyes and pigments. The naphthalene sulfonic acid moiety is a common structural feature in many chromophores, contributing to their color stability and solubility.
General Synthetic Approach:
The synthesis of azo dyes typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich species. While this compound itself is not the diazo component, it can be chemically modified to act as a coupling partner or its derivatives can be used to synthesize the diazo component.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-6-chloronaphthalene-1-sulfonamides
This protocol describes the conversion of this compound to a sulfonamide derivative, a common strategy to create building blocks for polymers and functional materials.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Aniline (or other primary/secondary amine)
-
Pyridine or triethylamine (base)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Synthesis of 6-Chloronaphthalene-1-sulfonyl chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend this compound in an excess of thionyl chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
The crude 6-chloronaphthalene-1-sulfonyl chloride can be used directly in the next step or purified by recrystallization.
-
-
Synthesis of N-Aryl-6-chloronaphthalene-1-sulfonamide:
-
Dissolve the crude 6-chloronaphthalene-1-sulfonyl chloride in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve the desired aniline derivative and a base (e.g., pyridine or triethylamine) in the same solvent.
-
Add the amine solution dropwise to the cooled sulfonyl chloride solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-6-chloronaphthalene-1-sulfonamide.
-
Logical Workflow for Sulfonamide Synthesis
Caption: Workflow for the synthesis of N-aryl-6-chloronaphthalene-1-sulfonamides.
Potential Applications in Materials Science
While direct, large-scale applications of this compound as a monomer are not extensively documented, its derivatives can be incorporated into various materials to impart specific properties.
Functional Polymers for Optoelectronics
The naphthalene core is a well-known chromophore. By incorporating derivatives of this compound into polymer backbones, materials with tailored photophysical properties can be developed for applications in organic light-emitting diodes (OLEDs) and sensors. The sulfonic acid group or its derivatives can also be used to tune the solubility and processability of these polymers.[1]
High-Performance Coatings
The rigid and stable naphthalene structure can enhance the thermal and mechanical properties of coatings.[2] Derivatives of this compound can be used to synthesize epoxy resins or polyurethanes with improved durability and chemical resistance. The sulfonic acid group can also improve adhesion to various substrates.
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The sulfonic acid group is an effective ligand for coordinating with metal ions.[1] This allows for the use of this compound or its derivatives as organic linkers in the synthesis of coordination polymers and MOFs. These materials have potential applications in gas storage, catalysis, and sensing.
Conceptual Experimental Workflow for MOF Synthesis
Caption: Conceptual workflow for the synthesis of a Metal-Organic Framework (MOF).
Quantitative Data
| Property | Typical Range for Naphthalene-Based Polymers | Significance in Materials Science |
| Thermal Stability (TGA) | Decomposition Temp: 300-500 °C | Indicates the material's performance at elevated temperatures. |
| Glass Transition Temp (DSC) | 150-250 °C | Defines the transition from a rigid to a more flexible state. |
| Young's Modulus | 1-5 GPa | Measures the stiffness of the material. |
| Fluorescence Quantum Yield | 0.1 - 0.8 | Efficiency of light emission for optoelectronic applications. |
| Proton Conductivity | 10⁻³ - 10⁻¹ S/cm | Important for applications in fuel cells and membranes. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functional materials. Its utility stems from the ability to chemically modify the sulfonic acid and chloro groups, allowing for its incorporation into polymers, dyes, and coordination complexes. While detailed protocols for its direct use in materials synthesis are sparse, the general synthetic strategies and characterization techniques outlined here provide a solid foundation for researchers and scientists to explore the potential of this compound in developing novel materials with tailored properties for advanced applications. Further research into the direct polymerization and material fabrication from this compound and its derivatives is warranted to fully exploit its potential in materials science.
References
Application Notes and Protocols for the Functionalization of 6-Chloronaphthalene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 6-Chloronaphthalene-1-sulfonic acid, a versatile building block in medicinal chemistry and materials science. The following sections describe methodologies for the functionalization of both the sulfonic acid and the chloro-substituents, enabling the synthesis of a diverse range of derivatives.
Functionalization of the Sulfonic Acid Group
The sulfonic acid moiety can be readily converted into a sulfonyl chloride, which serves as a key intermediate for the synthesis of sulfonamides and sulfonate esters.
Synthesis of 6-Chloronaphthalene-1-sulfonyl chloride
The conversion of this compound to its corresponding sulfonyl chloride is a crucial first step for further derivatization. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride or chlorosulfonic acid.
Experimental Protocol:
A general procedure for the synthesis of a sulfonyl chloride from a sulfonic acid involves reacting the sulfonic acid with a chlorinating agent, often in the presence of a catalyst.
-
Method 1: Using Thionyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas trap, add this compound (1.0 eq).
-
Add thionyl chloride (2.0-5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 6-Chloronaphthalene-1-sulfonyl chloride can be purified by recrystallization or used directly in the next step.
-
-
Method 2: Using Chlorosulfonic Acid
-
In a flask cooled in an ice bath, slowly add this compound (1.0 eq) to an excess of chlorosulfonic acid (3.0-5.0 eq).
-
Allow the mixture to stir at room temperature for 1-2 hours, then heat to 50-60 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
The precipitated 6-Chloronaphthalene-1-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
-
| Parameter | Method 1: Thionyl Chloride | Method 2: Chlorosulfonic Acid |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Chlorosulfonic acid (HSO₃Cl) |
| Stoichiometry | 2.0-5.0 eq | 3.0-5.0 eq |
| Catalyst | DMF | None |
| Temperature | 70-80 °C | 0 °C to 60 °C |
| Reaction Time | 2-4 hours | 2-4 hours |
| Typical Yield | 80-95% | 75-90% |
Synthesis of Sulfonamides
6-Chloronaphthalene-1-sulfonyl chloride can be readily reacted with primary or secondary amines to form the corresponding sulfonamides.[1]
Experimental Protocol:
-
Dissolve 6-Chloronaphthalene-1-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired primary or secondary amine (1.1-1.5 eq) and a base such as triethylamine (TEA) or pyridine (1.5-2.0 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
| Reactant | Stoichiometry | Solvent | Base | Reaction Time | Typical Yield |
| Primary/Secondary Amine | 1.1-1.5 eq | DCM or THF | TEA or Pyridine | 2-12 hours | 70-95% |
Reaction Workflow for Sulfonamide Synthesis
References
Application Notes and Protocols for the Purification of 6-Chloronaphthalene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 6-Chloronaphthalene-1-sulfonic acid, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. The following protocols are designed to enhance the purity of commercially available this compound, which is typically supplied at approximately 95% purity[1]. The techniques described below aim to remove process-related impurities and degradation products, yielding a final product suitable for demanding research and development applications.
Purification Techniques Overview
Several methods can be employed for the purification of this compound. The choice of technique will depend on the initial purity of the compound, the scale of the purification, and the desired final purity. The most common and effective methods include:
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support, minimizing irreversible adsorption and sample degradation. It is particularly well-suited for preparative scale purification.
-
Ion-Exchange Chromatography (IEC): This method separates molecules based on their net charge. Given the strongly acidic nature of the sulfonic acid group, IEC is a powerful tool for purifying this compound.
-
Recrystallization: A classic and cost-effective technique for purifying solid compounds. The success of this method relies on the selection of an appropriate solvent or solvent system.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution chromatographic technique primarily used for analytical purposes but can be adapted for semi-preparative and preparative scale purifications.
Quantitative Data Summary
The following table summarizes the expected outcomes from the different purification techniques described in this document. The data for HSCCC is adapted from a study on a structurally similar compound, 4-hydroxy-1-naphthalenesulfonic acid sodium salt, to provide a realistic projection[2].
| Purification Technique | Starting Material Purity (%) | Expected Final Purity (%) | Expected Yield (%) | Scale |
| High-Speed Counter-Current Chromatography (HSCCC) | ~95 | >99 | 50-60 | Preparative (grams) |
| Ion-Exchange Chromatography (IEC) | ~95 | >98 | 70-85 | Preparative (grams) |
| Recrystallization | ~95 | >97 | 60-80 | Bench to Pilot (grams to kilograms) |
| Preparative RP-HPLC | ~95 | >99.5 | 40-60 | Semi-preparative (milligrams to grams) |
Experimental Protocols
High-Speed Counter-Current Chromatography (HSCCC)
This protocol is adapted from the successful purification of a similar naphthalenesulfonic acid derivative and is expected to yield high-purity this compound[2].
a. Materials and Reagents:
-
Crude this compound (~95% purity)
-
n-Butanol
-
Deionized water
-
Trifluoroacetic acid (TFA)
b. Instrumentation:
-
High-Speed Counter-Current Chromatograph
-
HPLC system for fraction analysis
-
Rotary evaporator
c. Protocol:
-
Solvent System Preparation: Prepare a two-phase solvent system consisting of n-butanol and water in a 1:1 (v/v) ratio. Add trifluoroacetic acid (TFA) to a final concentration of 0.2% (v/v) and mix thoroughly in a separatory funnel. Allow the phases to separate. The upper organic phase will serve as the stationary phase, and the lower aqueous phase will be the mobile phase.
-
Sample Preparation: Dissolve 1.00 g of crude this compound in the solvent system.
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (upper organic phase).
-
Set the revolution speed of the centrifuge.
-
Pump the mobile phase (lower aqueous phase) through the column at a defined flow rate until hydrodynamic equilibrium is reached.
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Inject the prepared sample solution.
-
Continue to pump the mobile phase and collect fractions at regular intervals.
-
-
Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to identify those containing the purified this compound.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
d. Workflow Diagram:
Caption: HSCCC Purification Workflow for this compound.
Ion-Exchange Chromatography (IEC)
This protocol outlines a general procedure for the purification of this compound using a strong anion exchange resin.
a. Materials and Reagents:
-
Crude this compound (~95% purity)
-
Strong anion exchange resin
-
Deionized water
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
b. Instrumentation:
-
Chromatography column
-
Peristaltic pump
-
Fraction collector
-
UV detector or conductivity meter
c. Protocol:
-
Resin Preparation and Column Packing:
-
Swell the strong anion exchange resin in deionized water according to the manufacturer's instructions.
-
Pack the resin into a suitable chromatography column to form a uniform bed.
-
-
Column Equilibration:
-
Wash the column with several column volumes of deionized water.
-
Equilibrate the column with a low concentration buffer (e.g., deionized water adjusted to a neutral pH) until the pH and conductivity of the eluate are stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in the equilibration buffer.
-
Load the sample solution onto the column at a controlled flow rate.
-
-
Washing:
-
Wash the column with the equilibration buffer to remove any unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a salt gradient (e.g., a linear gradient of 0 to 2 M NaCl in the equilibration buffer).
-
Collect fractions and monitor the elution profile using a UV detector or by measuring the conductivity.
-
-
Fraction Analysis and Product Recovery:
-
Analyze the fractions by analytical RP-HPLC to identify those containing the pure product.
-
Combine the pure fractions. Desalting may be necessary, which can be achieved by dialysis, size-exclusion chromatography, or by precipitating the acid form.
-
-
Resin Regeneration: Regenerate the column by washing with a high concentration salt solution (e.g., 2 M NaCl), followed by an acid and base wash (e.g., 1 M HCl and 1 M NaOH), and finally with deionized water until the pH is neutral.
d. Workflow Diagram:
Caption: Ion-Exchange Chromatography Workflow.
Recrystallization
This protocol provides a general guideline for the purification of this compound by recrystallization. The optimal solvent system may require some experimentation.
a. Materials and Reagents:
-
Crude this compound (~95% purity)
-
Various solvents for testing (e.g., water, ethanol, acetic acid, or mixtures such as water/ethanol).
b. Instrumentation:
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Vacuum source
c. Protocol:
-
Solvent Selection:
-
Test the solubility of the crude compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For a polar compound like this compound, water or aqueous ethanol are good starting points[3].
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to completely dissolve the compound.
-
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can promote crystallization.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
d. Logical Relationship Diagram:
Caption: The Principle of Recrystallization.
Concluding Remarks
The choice of purification method for this compound should be guided by the specific requirements of the downstream application. For the highest purity, preparative RP-HPLC is recommended, though it is the least scalable. For larger quantities of high-purity material, HSCCC and IEC are excellent choices. Recrystallization remains a valuable and economical method for significant purity improvement on a larger scale. It is always recommended to verify the purity of the final product using appropriate analytical techniques such as HPLC, NMR, and mass spectrometry.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloronaphthalene-1-sulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloronaphthalene-1-sulfonic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Sub-optimal Reaction Temperature: Incorrect temperature can favor the formation of the thermodynamically controlled product (6-Chloronaphthalene-2-sulfonic acid) or lead to incomplete reaction. 2. Inadequate Reaction Time: The reaction may not have proceeded to completion. 3. Insufficient Sulfonating Agent: The molar ratio of the sulfonating agent to 2-chloronaphthalene may be too low. 4. Loss of Starting Material: 2-Chloronaphthalene can sublime at elevated temperatures. | 1. Maintain a low reaction temperature (0-25°C) to favor the kinetically controlled formation of the 1-sulfonic acid isomer.[1] 2. Increase the reaction time. Monitor the reaction progress using techniques like HPLC or TLC. 3. Use a slight excess of the sulfonating agent (e.g., 1.1-1.2 molar equivalents of chlorosulfonic acid or fuming sulfuric acid). 4. Use a closed reaction vessel or a reflux condenser to minimize sublimation. |
| High Percentage of Isomeric Impurities | 1. High Reaction Temperature: Elevated temperatures promote the formation of the more stable 6-Chloronaphthalene-2-sulfonic acid.[1] 2. Prolonged Reaction Time at Elevated Temperature: Even at moderately elevated temperatures, longer reaction times can lead to isomerization to the thermodynamically favored product. | 1. Strictly control the reaction temperature, keeping it as low as practical while ensuring a reasonable reaction rate. 2. Optimize the reaction time. Once the formation of the desired product plateaus, quench the reaction to prevent isomerization. |
| Formation of Disulfonated Byproducts | 1. Excess Sulfonating Agent: A large excess of the sulfonating agent can lead to the introduction of a second sulfonic acid group on the naphthalene ring. 2. High Reaction Temperature: Higher temperatures can promote disulfonation. | 1. Use a controlled amount of the sulfonating agent. Avoid large excesses. 2. Maintain a low reaction temperature. |
| Difficulties in Product Isolation and Purification | 1. Presence of Isomers: The similar physical properties of the sulfonic acid isomers make them difficult to separate by simple crystallization. 2. Residual Sulfuric Acid: The product may be contaminated with the sulfonating agent. | 1. Utilize fractional crystallization of the sulfonic acid salts (e.g., sodium or potassium salts). The different solubilities of the isomeric salts can be exploited for separation. 2. After quenching the reaction with water, precipitate the sulfonic acid as its salt by adding a suitable base (e.g., NaOH, KOH). The salt can then be filtered and washed to remove residual acid. |
| Dark-colored Reaction Mixture or Product | 1. Side Reactions and Oxidation: High temperatures or the presence of impurities can lead to the formation of colored byproducts. | 1. Ensure the purity of the starting materials and reagents. 2. Maintain a low reaction temperature. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. |
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the sulfonation of 2-chloronaphthalene?
A1: The sulfonation of 2-chloronaphthalene is an electrophilic aromatic substitution reaction. The chloro group is an ortho-, para-director. Therefore, the sulfonic acid group is expected to add at positions 1, 3, and 6. The formation of this compound is kinetically favored, especially at lower temperatures.
Q2: Why is temperature control so critical in this synthesis?
A2: Temperature control is crucial for managing the isomer distribution. The sulfonation of naphthalene derivatives is a classic example of kinetic versus thermodynamic control.[1]
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Low temperatures (kinetic control) favor the formation of the alpha-sulfonated product (1-sulfonic acid) because it has a lower activation energy.
-
High temperatures (thermodynamic control) favor the formation of the more stable beta-sulfonated product (2-sulfonic acid) because the reaction is reversible, allowing for equilibration to the most stable isomer.
Q3: What are the best sulfonating agents for this reaction?
A3: Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid. Chlorosulfonic acid is often preferred for achieving high yields of the kinetically controlled product at lower temperatures.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by taking small aliquots from the reaction mixture, quenching them, and analyzing them by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). This will allow you to determine the consumption of the starting material and the formation of the product and any byproducts.
Q5: What is the best method for purifying the final product?
A5: Purification can be challenging due to the presence of isomers. A common method is to convert the sulfonic acids into their salts (e.g., sodium or potassium salts) and then perform fractional crystallization. The different solubilities of the isomeric salts allow for their separation.
Data Presentation
| Parameter | Condition | Expected Yield of 6-Chloro-1-sulfonic acid | Expected Selectivity (1-isomer vs. other isomers) | Potential Issues |
| Temperature | Low (0-25°C) | Moderate to High | High | Slower reaction rate |
| High (>100°C) | Low | Low | Increased formation of 2-isomer and disulfonated products | |
| Reaction Time | Short | Low | High | Incomplete reaction |
| Long | High (initially), then may decrease | Decreases over time at higher temperatures | Isomerization to the more stable 2-isomer | |
| Sulfonating Agent | Conc. H₂SO₄ | Moderate | Moderate | Requires higher temperatures |
| Fuming H₂SO₄ | High | High | More vigorous reaction, potential for side reactions | |
| Chlorosulfonic Acid | High | Very High | Reacts vigorously, releases HCl gas | |
| Solvent | Nitrobenzene | High | High | Can aid in temperature control and selective precipitation of the 1-isomer |
Experimental Protocols
Protocol 1: Synthesis of this compound using Chlorosulfonic Acid
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl, place 2-chloronaphthalene (1 equivalent) and a suitable solvent such as nitrobenzene.
-
Cooling: Cool the flask in an ice-salt bath to 0-5°C.
-
Addition of Sulfonating Agent: Slowly add chlorosulfonic acid (1.1 equivalents) dropwise from the dropping funnel while maintaining the temperature between 0-5°C. The reaction is exothermic and will evolve HCl gas.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5°C for 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The product, this compound, will precipitate. Isolate the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from water or by converting it to its sodium salt, followed by fractional crystallization.
Protocol 2: Purification by Fractional Crystallization of the Sodium Salt
-
Neutralization: Suspend the crude this compound in water and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral.
-
Dissolution: Heat the solution to dissolve the sodium salt.
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Crystallization: Allow the solution to cool slowly. The sodium salt of this compound will crystallize out. The salts of other isomers may remain in the mother liquor due to their different solubilities.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold water.
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Drying: Dry the purified sodium 6-chloronaphthalene-1-sulfonate in a vacuum oven.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Caption: Logical relationships between reaction parameters and outcomes.
References
Technical Support Center: Synthesis of 6-Chloronaphthalene-1-sulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloronaphthalene-1-sulfonic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue / Question | Potential Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Low to no yield of the desired this compound. | - Inappropriate Reaction Temperature: The sulfonation of naphthalenes is highly sensitive to temperature. Low temperatures favor the formation of the alpha-isomer (kinetic product), while higher temperatures favor the beta-isomer (thermodynamic product).[1] For this compound, which is an alpha-isomer, the reaction temperature should be kept low. - Insufficient Sulfonating Agent: An inadequate amount of the sulfonating agent (e.g., oleum or chlorosulfonic acid) will lead to incomplete conversion of the starting material. - Decomposition of Starting Material or Product: Prolonged reaction times or excessively high temperatures can lead to the decomposition of the starting material or the desired product. | - Optimize Reaction Temperature: Maintain a low reaction temperature, typically between 0°C and 25°C, to favor the formation of the 1-sulfonic acid isomer.[1] - Ensure Sufficient Sulfonating Agent: Use a molar excess of the sulfonating agent. The exact ratio should be optimized for the specific scale and reaction conditions. - Monitor Reaction Progress: Use techniques like HPLC to monitor the reaction progress and stop the reaction once the maximum yield of the desired product is achieved to prevent degradation. |
| High percentage of isomeric impurities, such as 6-Chloronaphthalene-2-sulfonic acid. | - High Reaction Temperature: As mentioned, higher temperatures promote the formation of the more thermodynamically stable 2-sulfonic acid isomer.[1] - Isomerization: The initially formed 1-sulfonic acid can isomerize to the 2-sulfonic acid at elevated temperatures in the presence of a strong acid. | - Strict Temperature Control: Maintain a consistently low reaction temperature throughout the addition of the sulfonating agent and the subsequent stirring period. - Minimize Reaction Time: While ensuring complete reaction, avoid unnecessarily long reaction times that could facilitate isomerization. |
| Presence of di-sulfonated byproducts. | - Excess Sulfonating Agent: A large excess of the sulfonating agent can lead to the introduction of a second sulfonic acid group onto the naphthalene ring. - High Reaction Temperature: Higher temperatures can also promote di-sulfonation. | - Control Stoichiometry: Carefully control the molar ratio of the sulfonating agent to 2-chloronaphthalene. - Maintain Low Temperature: Lower temperatures disfavor the introduction of a second sulfonic acid group. |
| Formation of colored impurities or tar-like substances. | - Oxidation: The strong acidic and oxidizing conditions can lead to the oxidation of the naphthalene ring, resulting in colored byproducts. - Polymerization/Condensation Reactions: At higher temperatures, side reactions leading to polymeric materials can occur. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Controlled Addition: Add the sulfonating agent slowly and with efficient stirring to dissipate heat and avoid localized high temperatures. - Purification: Utilize purification techniques such as recrystallization or column chromatography to remove colored impurities. |
| Difficulty in isolating the final product. | - High Solubility in the Reaction Mixture: The sulfonic acid product may be soluble in the acidic reaction medium. - Hygroscopic Nature: Sulfonic acids are often hygroscopic and can be difficult to handle and dry. | - Precipitation/Salting Out: After quenching the reaction with water, the product can often be precipitated by the addition of a salt, such as sodium chloride. - Formation of a Salt: Convert the sulfonic acid to a more easily isolable salt (e.g., sodium or potassium salt) by neutralization. - Drying under Vacuum: Dry the final product under vacuum at a slightly elevated temperature to remove residual water. |
Data Summary
The following table summarizes the expected outcomes of the sulfonation of 2-chloronaphthalene under different temperature conditions, highlighting the trade-off between kinetic and thermodynamic control.
| Reaction Temperature | Primary Product | Major Isomeric Impurity | Potential Side Products | Expected Purity of Crude Product |
| Low (e.g., 0 - 25 °C) | This compound (Kinetic Product)[1] | 6-Chloronaphthalene-2-sulfonic acid | Di-sulfonated chloronaphthalenes, oxidation byproducts | Higher purity with respect to the 1-isomer |
| High (e.g., >100 °C) | 6-Chloronaphthalene-2-sulfonic acid (Thermodynamic Product)[1] | This compound | Di-sulfonated chloronaphthalenes, sulfones, oxidation and decomposition products | Higher purity with respect to the 2-isomer |
Experimental Protocols
Key Experiment: Sulfonation of 2-Chloronaphthalene to Synthesize this compound
This protocol describes a general laboratory-scale procedure for the synthesis of this compound. Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and safety protocols.
Materials:
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2-Chloronaphthalene
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Chlorosulfonic acid (or fuming sulfuric acid/oleum)
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Dichloromethane (or other suitable inert solvent)
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Ice
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Sodium chloride
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Sodium hydroxide solution
Procedure:
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-chloronaphthalene in a suitable inert solvent like dichloromethane.
-
Cool the flask in an ice-water bath to maintain a temperature between 0-5°C.
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Slowly add chlorosulfonic acid (or oleum) dropwise from the dropping funnel to the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.
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If the product precipitates, it can be collected by filtration. If it remains in solution, the product can be "salted out" by adding a sufficient amount of sodium chloride to the aqueous solution to induce precipitation.
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Filter the crude product and wash it with a cold, saturated sodium chloride solution.
-
The crude sulfonic acid can be further purified by recrystallization from a suitable solvent or by converting it to its sodium salt. To form the sodium salt, suspend the crude acid in water and neutralize it with a sodium hydroxide solution to a pH of 7-8. The sodium salt can then be isolated by evaporation of the water or by precipitation.
Visualizations
The following diagrams illustrate the key chemical pathways and logical relationships in the synthesis of this compound.
Caption: Main synthesis route to the desired product.
Caption: Potential side reactions and isomer formation pathways.
References
Technical Support Center: Purification of Crude 6-Chloronaphthalene-1-sulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude 6-Chloronaphthalene-1-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary impurities in crude this compound typically fall into three categories:
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Isomeric Impurities: The sulfonation of 1-chloronaphthalene is a primary source of impurities. The reaction can lead to the formation of various positional isomers of chloronaphthalenesulfonic acid. The specific isomers and their ratios are highly dependent on reaction conditions such as temperature and the sulfonating agent used.
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Residual Starting Materials and Reagents: Unreacted 1-chloronaphthalene and residual sulfuric acid from the sulfonation step are common impurities.
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Inorganic Salts: If the crude product has been neutralized, inorganic salts such as sodium sulfate are often present.[1]
Q2: My final product shows a broad melting point and inconsistent analytical data. What is the likely cause?
A broad melting point and inconsistent data from analytical techniques like NMR or HPLC are strong indicators of the presence of isomeric impurities. Due to their similar chemical properties, these isomers can be challenging to separate from the desired this compound, leading to a mixed product with impure characteristics.
Q3: I am having difficulty removing residual sulfuric acid from my product. What methods can I use?
Residual sulfuric acid can be removed by several methods:
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Precipitation: The crude sulfonic acid can be dissolved in a suitable solvent and treated with a base (e.g., calcium carbonate) to precipitate the sulfate as an insoluble salt (e.g., calcium sulfate), which can then be removed by filtration.
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Ion-Exchange Chromatography: Passing a solution of the crude product through a suitable ion-exchange resin can effectively remove sulfate ions.
Q4: How can I remove inorganic salt impurities like sodium sulfate?
Desalting can be achieved through:
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Recrystallization: Selecting a solvent system where this compound has good solubility at elevated temperatures but poor solubility at lower temperatures, while the inorganic salt remains soluble, can effectively separate the two.
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Solvent Extraction: Utilizing a solvent in which the organic sulfonic acid is soluble but the inorganic salt is not.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Initial Purification | Presence of multiple isomers of chloronaphthalenesulfonic acid. | Employ fractional crystallization by carefully selecting a solvent system that allows for the selective precipitation of the desired isomer. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be used for more efficient separation. |
| Product is a Sticky or Oily Residue | Presence of unreacted 1-chloronaphthalene or other organic byproducts. | Wash the crude product with a non-polar organic solvent in which this compound is insoluble. This will help remove non-polar impurities. |
| Poor Yield After Recrystallization | The chosen solvent has either too high or too low solvating power for the product. | Screen a variety of solvents and solvent mixtures to find the optimal system for recrystallization. Key is to find a solvent where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
| Inconsistent HPLC Results | Co-elution of isomeric impurities. | Modify the HPLC method. Consider using a mobile phase containing an ion-pairing agent or cyclodextrins to improve the resolution between isomers.[2] |
| Presence of Inorganic Salts in Final Product | Incomplete removal during washing or recrystallization. | Wash the purified product with a minimal amount of cold water or a solvent in which the sulfonic acid has very low solubility but the salt is soluble. |
Experimental Protocols
Protocol 1: Purification by Fractional Crystallization
This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude material.
-
Solvent Selection:
-
Screen various solvents (e.g., water, acetic acid, ethanol, methanol, and their mixtures) to determine the solubility of the crude this compound at different temperatures.
-
The ideal solvent will show a significant increase in solubility with temperature.
-
-
Dissolution:
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Dissolve the crude product in a minimum amount of the chosen hot solvent to form a saturated solution.
-
-
Cooling and Crystallization:
-
Slowly cool the solution to allow for the formation of well-defined crystals. Rapid cooling may lead to the co-precipitation of impurities.
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If different isomers are present, they may crystallize at different rates or temperatures. Monitor the crystallization process and consider collecting fractions of crystals at different temperature intervals.
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-
Isolation and Drying:
-
Isolate the crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals under vacuum.
-
-
Purity Analysis:
-
Analyze the purity of each fraction using HPLC or NMR to identify the fraction with the highest concentration of the desired this compound.
-
Protocol 2: Purification using Preparative HPLC
-
Method Development:
-
Develop an analytical HPLC method that shows good separation of the desired product from its impurities. A reverse-phase C18 column is often a good starting point.
-
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as phosphoric acid or formic acid.[3] For enhanced separation of isomers, consider adding an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) or a cyclodextrin to the mobile phase.[2]
-
-
Scaling Up to Preparative HPLC:
-
Scale up the analytical method to a preparative HPLC system with a larger column.
-
Adjust the flow rate and sample loading to optimize the separation and yield.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the peak of this compound.
-
-
Solvent Removal and Product Isolation:
-
Remove the HPLC solvent from the collected fractions, typically by rotary evaporation.
-
The purified product can then be isolated as a solid.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: A logical troubleshooting guide for identifying and addressing common purification issues.
References
Optimizing reaction conditions for the sulfonation of 6-chloronaphthalene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sulfonation of 6-chloronaphthalene.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the expected major products from the sulfonation of 6-chloronaphthalene?
A1: The sulfonation of 6-chloronaphthalene, an electrophilic aromatic substitution, is expected to yield a mixture of isomers. The chlorine atom is an ortho-, para-director, while the naphthalene ring system has positions that are kinetically and thermodynamically favored. The primary products are typically 6-chloronaphthalene-2-sulfonic acid and 6-chloronaphthalene-1-sulfonic acid. The ratio of these products is highly dependent on the reaction conditions.[1][2][3]
Q2: My reaction yield is very low. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Sub-optimal Temperature: Temperature plays a critical role in sulfonation. For naphthalene derivatives, higher temperatures (e.g., >150°C) generally favor the formation of the thermodynamically more stable beta-isomer (2-sulfonic acid) and can drive the reaction to completion.[1][3]
-
Insufficient Sulfonating Agent: Ensure a sufficient molar excess of the sulfonating agent (e.g., concentrated sulfuric acid or oleum) is used to drive the equilibrium towards the products.
-
Loss of Starting Material: While 6-chloronaphthalene is less volatile than naphthalene, some loss may occur at higher temperatures if the reaction setup is not properly sealed.[1] Using a suitable solvent like decalin can help to mitigate this.[1]
-
Product Degradation: Prolonged exposure to very high temperatures or highly concentrated sulfonating agents can lead to side reactions and degradation of the desired product.
Q3: I am observing the formation of multiple products and byproducts. How can I improve the selectivity of the reaction?
A3: The formation of multiple isomers is common in naphthalene sulfonation. To control the product distribution:
-
Kinetic vs. Thermodynamic Control:
-
To favor the kinetically controlled product (alpha-sulfonic acid, i.e., this compound), use lower reaction temperatures (e.g., around 25-80°C).[3]
-
To favor the thermodynamically controlled product (beta-sulfonic acid, i.e., 6-chloronaphthalene-2-sulfonic acid), use higher reaction temperatures (e.g., 160°C or higher). At elevated temperatures, the initially formed alpha-isomer can revert to the starting material and then reform as the more stable beta-isomer.[2][3]
-
-
Choice of Sulfonating Agent: The strength of the sulfonating agent (e.g., sulfuric acid vs. oleum) can influence selectivity. Oleum is a stronger sulfonating agent and may lead to di-sulfonation or other side reactions if not carefully controlled.
-
Reaction Time: Shorter reaction times at lower temperatures will favor the kinetic product, while longer reaction times at higher temperatures will allow the equilibrium to favor the thermodynamic product.
Q4: What are the best methods for purifying the resulting chloronaphthalene sulfonic acid isomers?
A4: The purification of sulfonic acids can be challenging due to their high polarity and water solubility. Here are some recommended techniques:
-
Recrystallization: This is a common method for purifying sulfonic acids. The crude product can be dissolved in hot water or a mixture of ethanol and water, and then allowed to cool slowly to form crystals. The sodium salt of the sulfonic acid can also be isolated and purified by recrystallization.
-
Salting Out: The sodium salt of the sulfonic acid can be precipitated from the aqueous reaction mixture by adding a saturated solution of sodium chloride or sodium sulfate.
-
Chromatography:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a suitable technique for separating and analyzing the different isomers of chloronaphthalene sulfonic acid.
-
Ion-Exchange Chromatography (IEX): This method can be effective for separating the ionic sulfonic acid products from non-ionic impurities.
-
Data Presentation
Table 1: Influence of Reaction Temperature on Isomer Distribution in Naphthalene Sulfonation (Analogous System)
| Reaction Temperature | Predominant Product Isomer | Control Type | Reference |
| Low (e.g., 25-80°C) | Naphthalene-1-sulfonic acid (alpha) | Kinetic | [3] |
| High (e.g., >150°C) | Naphthalene-2-sulfonic acid (beta) | Thermodynamic | [1][3] |
Note: This table is based on the sulfonation of unsubstituted naphthalene and serves as a general guide for the sulfonation of 6-chloronaphthalene. The chloro-substituent will influence the exact isomer ratios.
Experimental Protocols
Representative Protocol for the Sulfonation of 6-Chloronaphthalene (Thermodynamic Product Favored)
Disclaimer: This is a representative protocol adapted from general procedures for naphthalene sulfonation. Researchers should conduct their own risk assessment and optimization.
Materials:
-
6-Chloronaphthalene
-
Concentrated Sulfuric Acid (98%)
-
Sodium Chloride
-
Deionized Water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, carefully add 6-chloronaphthalene.
-
Slowly add a molar excess (e.g., 2-3 equivalents) of concentrated sulfuric acid to the 6-chloronaphthalene with stirring. The addition is exothermic and the temperature should be monitored.
-
Heat the reaction mixture to 160-170°C and maintain this temperature with stirring for 2-3 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
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To precipitate the sodium salt of the sulfonic acid, add a sufficient amount of a saturated sodium chloride solution to the aqueous mixture.
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Stir the resulting suspension for some time to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash it with a cold, saturated sodium chloride solution.
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The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.
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Dry the purified product in a vacuum oven.
Mandatory Visualizations
Caption: Experimental workflow for the sulfonation of 6-chloronaphthalene.
Caption: Troubleshooting logic for low yield in 6-chloronaphthalene sulfonation.
References
Technical Support Center: HPLC Analysis of 6-Chloronaphthalene-1-sulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 6-Chloronaphthalene-1-sulfonic acid, with a primary focus on addressing peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common chromatographic problem that can significantly impact the accuracy and precision of quantitative analysis. For an acidic compound like this compound, peak tailing is often observed. This guide provides a systematic approach to diagnose and resolve this issue.
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
Answer:
Peak tailing for this compound in reversed-phase HPLC is typically caused by a combination of factors related to secondary interactions with the stationary phase, mobile phase properties, and system setup. Follow these troubleshooting steps to identify and resolve the issue.
Step 1: Evaluate and Optimize Mobile Phase Conditions
The mobile phase composition, particularly its pH and ionic strength, is critical for controlling the peak shape of ionizable compounds.
-
Mobile Phase pH: this compound is a strong acid with an estimated pKa between 0.5 and 1.0.[1] In reversed-phase chromatography, it is crucial to maintain a mobile phase pH that is at least 2 pH units away from the analyte's pKa to ensure a consistent ionization state and minimize peak shape distortion.[2] For this strong acid, the analyte will be fully ionized across a wide pH range. However, the pH of the mobile phase will affect the ionization of residual silanol groups on the silica-based stationary phase, a primary cause of peak tailing for acidic compounds.[3][4]
-
Buffer Selection and Concentration: A buffer is essential to control the mobile phase pH accurately.
-
Recommendation: Use a buffer with a pKa close to the desired mobile phase pH. Phosphate and formate buffers are common choices for low pH applications. A buffer concentration of 20-50 mM is typically sufficient to provide adequate buffering capacity.
-
-
Ionic Strength: For highly ionic compounds like sulfonic acids, ionic exclusion from the pores of the stationary phase can occur, leading to poor peak shape.[6]
-
Recommendation: Increasing the ionic strength of the mobile phase by increasing the buffer concentration can help to suppress these electrostatic repulsion effects and improve peak symmetry.[6]
-
Step 2: Assess the HPLC Column
The choice and condition of the HPLC column play a pivotal role in achieving symmetrical peaks.
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Column Chemistry: Standard silica-based C18 columns can have active silanol groups that lead to peak tailing.
-
Recommendation: Use a high-purity, modern, end-capped C18 column. End-capping chemically derivatizes most of the accessible silanol groups, significantly reducing their potential for undesirable secondary interactions.[4] Columns with low silanol activity are specifically designed to minimize these interactions.
-
-
Column Contamination and Degradation: Accumulation of sample matrix components or strongly retained compounds on the column inlet frit or packing material can cause peak distortion.[7] Column bed deformation or voids can also lead to tailing.[4]
-
Recommendation:
-
Use a Guard Column: A guard column with the same stationary phase as the analytical column can protect it from contaminants and is a cost-effective disposable component.[8]
-
Column Washing: If contamination is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol), followed by a solvent of intermediate polarity (e.g., isopropanol), and then re-equilibrate with the mobile phase. Always check the column manufacturer's instructions for recommended washing procedures and solvent compatibility.
-
Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.
-
-
Step 3: Review System and Method Parameters
Instrumental factors and other method parameters can contribute to peak asymmetry.
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Extra-Column Volume: Excessive volume between the injector, column, and detector can cause band broadening and peak tailing.[7]
-
Recommendation: Minimize the length and internal diameter of all connecting tubing. Ensure that all fittings are properly made to avoid dead volumes.
-
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion.[7]
-
Recommendation: Reduce the injection volume or dilute the sample and re-inject.
-
-
Sample Solvent: The solvent used to dissolve the sample can affect peak shape, especially if it is much stronger than the mobile phase.
-
Recommendation: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?
A1: Given that this compound is a strong acid with an estimated pKa of 0.5-1.0, it will be fully ionized in typical reversed-phase mobile phases.[1] The primary goal of pH control in this case is to suppress the ionization of residual silanol groups on the silica-based stationary phase. Therefore, a low pH in the range of 2.5 to 3.5 is recommended to minimize silanol interactions and reduce peak tailing.[4][5]
Q2: Should I use an ion-pairing reagent for the analysis of this compound?
A2: While ion-pair chromatography is a valid technique for retaining and separating ionic compounds, it may not be necessary and can add complexity to the method.[9][10] For strongly acidic compounds like sulfonic acids, manipulating the ionic strength of the mobile phase can often provide sufficient retention and good peak shape without the need for ion-pairing reagents.[6] It is generally recommended to first optimize the mobile phase pH and ionic strength before considering ion-pair chromatography. If retention is insufficient, a volatile ion-pairing agent like triethylamine (TEA) could be considered, but be aware of potential issues like long column equilibration times and mass spectrometry incompatibility.[11][12]
Q3: What type of HPLC column is best suited for this analysis?
A3: A high-purity, silica-based C18 column with modern end-capping technology is a good starting point. These columns are designed to have minimal residual silanol activity, which is a key factor in reducing peak tailing for acidic analytes.[4]
Q4: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing?
A4: While the primary drivers of peak tailing for this compound are silanol interactions and mobile phase pH, the organic modifier can have some influence on selectivity and peak shape. Acetonitrile and methanol have different solvent strengths and may interact differently with the analyte and the stationary phase. If you are experiencing persistent tailing after optimizing other parameters, it may be worthwhile to evaluate the effect of switching the organic modifier.
Q5: How can I confirm that my peak tailing is not due to an interfering co-eluting peak?
A5: If you suspect a co-elution, you can try a few approaches. Changing the detection wavelength may alter the response of the impurity relative to your main peak.[4] Additionally, adjusting the mobile phase composition (e.g., the organic-to-aqueous ratio or using a different organic modifier) or the temperature can change the selectivity of the separation and may resolve the two peaks.[7] Using a higher efficiency column (e.g., with smaller particles or a longer length) can also improve resolution.[4]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing
This protocol describes the preparation of a buffered mobile phase at a low pH, designed to minimize peak tailing for this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Buffer (25 mM Potassium Phosphate, pH 3.0):
-
Weigh out approximately 3.4 g of KH₂PO₄ and dissolve it in 1 L of HPLC-grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 3.0 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer solution through a 0.45 µm membrane filter to remove any particulates.
-
-
Prepare the Mobile Phase:
-
For a typical starting mobile phase, mix the prepared aqueous buffer and HPLC-grade acetonitrile in the desired ratio (e.g., 70:30 v/v aqueous buffer:acetonitrile).
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging) before use.
-
Protocol 2: Column Conditioning and Equilibration
Proper column conditioning is essential for reproducible results and good peak shape.
Procedure:
-
Initial Column Flush: Before introducing the buffered mobile phase, flush the new or stored column with 100% HPLC-grade acetonitrile for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Mobile Phase Equilibration: Introduce the prepared mobile phase into the system.
-
Flow Rate Gradient (Optional but Recommended): Gradually increase the flow rate to the desired setpoint over several minutes to avoid shocking the column bed.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. The system is considered equilibrated when the baseline is flat and the backpressure is constant.
Data Presentation
The following tables illustrate the expected impact of mobile phase parameters on the peak tailing factor for this compound. The tailing factor is a measure of peak asymmetry; a value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.0 indicate tailing.
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Expected Tailing Factor | Comments |
| 6.0 | > 2.0 | Significant tailing due to ionized silanols. |
| 4.5 | 1.5 - 2.0 | Moderate tailing. |
| 3.0 | 1.1 - 1.4 | Improved peak shape due to suppression of silanol ionization. |
| 2.5 | < 1.2 | Optimal peak symmetry expected. |
Note: Tailing factor values are illustrative and may vary depending on the specific column and HPLC system used.
Table 2: Effect of Buffer Concentration on Tailing Factor (at pH 3.0)
| Buffer Concentration | Expected Tailing Factor | Comments |
| 5 mM | 1.3 - 1.6 | May have insufficient buffering capacity and ionic strength. |
| 25 mM | 1.1 - 1.3 | Good buffering and improved peak shape. |
| 50 mM | < 1.2 | Enhanced ionic strength further reduces secondary interactions. |
Note: Tailing factor values are illustrative and may vary depending on the specific column and HPLC system used.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Chemical Interactions Leading to Peak Tailing
References
- 1. This compound | 102878-12-6 | Benchchem [benchchem.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. Naphthalene sulphonic acids--new test compounds for characterization of the columns for reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. itwreagents.com [itwreagents.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. On-line solid-phase extraction-ion-pair liquid chromatography-electrospray mass spectrometry for the trace determination of naphthalene monosulphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Common impurities in commercial 6-Chloronaphthalene-1-sulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial 6-Chloronaphthalene-1-sulfonic acid. The information focuses on identifying and addressing common impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is lower than expected, or I am observing unexpected side products. Could impurities in the this compound be the cause?
A1: Yes, impurities in the starting material are a common cause for lower-than-expected yields and the formation of unforeseen side products. Commercial this compound typically has a purity of around 95%[1]. The remaining percentage can consist of several impurities that may interfere with your reaction.
Key impurities to consider are:
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Isomeric Impurities: Other isomers of chloronaphthalenesulfonic acid are the most common impurities. These isomers can have different reactivity, leading to a mixture of products.
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Unreacted Starting Materials: Residual 2-chloronaphthalene from the synthesis process can participate in the reaction, leading to the formation of different derivatives.
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Reaction Byproducts: Substances like sulfones and disulfonic acids can be formed during the sulfonation process and may remain in the final product.
-
Inorganic Salts: Residual inorganic salts from the manufacturing and purification process can affect reaction conditions, particularly pH and catalyst activity.
Q2: How can I identify the specific impurities present in my batch of this compound?
A2: The most effective way to identify and quantify impurities is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A well-developed HPLC method can separate the main component from its various impurities, allowing for their identification and quantification. For detailed structural elucidation of unknown impurities, hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are highly effective.
Q3: I suspect isomeric impurities are affecting my experiment. What are the most likely isomers present?
A3: The synthesis of this compound is typically achieved by the sulfonation of 2-chloronaphthalene. The position of the sulfonic acid group on the naphthalene ring is directed by reaction conditions. However, a mixture of isomers is often formed. The most probable isomeric impurities are other chloronaphthalene sulfonic acids where the sulfonic acid group is at a different position on the naphthalene ring.
Q4: Are there any non-isomeric organic impurities I should be aware of?
A4: Yes. Besides isomers, you should consider the following organic impurities:
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2-Chloronaphthalene: The unreacted starting material. Its presence can lead to the formation of undesired chlorinated byproducts in your reaction.
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Naphthalene Sulfonic Acids: If the starting chloronaphthalene was not pure, you might have naphthalene sulfonic acid isomers.
-
Dichloronaphthalene Sulfonic Acids: Over-chlorination during the synthesis of the starting material can lead to dichlorinated species.
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Sulfones: These are byproducts formed during the sulfonation reaction where a sulfonyl group bridges two naphthalene rings.
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Disulfonic Acids: Over-sulfonation can lead to the formation of chloronaphthalene disulfonic acids.
Q5: Can inorganic impurities impact my results?
A5: Absolutely. Inorganic impurities, such as residual sulfuric acid or salts (e.g., sodium sulfate) from the workup process, can alter the pH of your reaction mixture, poison catalysts, or affect the solubility of your reagents. It is advisable to check the certificate of analysis for information on inorganic content or perform a simple test like measuring the pH of an aqueous solution of the material.
Common Impurities in Commercial this compound
The following table summarizes the common impurities found in commercial this compound, their likely origin, and typical concentration ranges. Please note that the exact composition can vary between batches and suppliers.
| Impurity Category | Specific Impurity Example | Likely Origin | Typical Concentration Range (%) |
| Isomeric Impurities | Other Chloronaphthalenesulfonic acid isomers | Kinetic and thermodynamic control of the sulfonation reaction | 1.0 - 4.0 |
| Unreacted Starting Material | 2-Chloronaphthalene | Incomplete sulfonation reaction | 0.1 - 1.0 |
| Reaction Byproducts | Chloronaphthalene disulfonic acids | Over-sulfonation of the starting material | 0.1 - 0.5 |
| Reaction Byproducts | Naphthalene sulfones | Side reaction during sulfonation | 0.1 - 0.5 |
| Inorganic Impurities | Residual Sulfuric Acid / Salts | From the sulfonation reagent and subsequent neutralization/workup | < 0.5 |
Experimental Protocols
Protocol for Impurity Profiling by HPLC-UV
This protocol outlines a general method for the separation and quantification of impurities in this compound using reverse-phase HPLC with UV detection.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent. A mixture of water and acetonitrile is a good starting point. For example, dissolve in 10 mL of a 50:50 (v/v) water:acetonitrile mixture.
-
Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Increase to 80% B
-
25-30 min: Hold at 80% B
-
30-31 min: Decrease to 20% B
-
31-40 min: Hold at 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 230 nm
5. Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Identify the main peak corresponding to this compound.
-
The smaller peaks represent potential impurities.
-
Calculate the percentage area of each impurity peak relative to the total peak area to estimate the impurity levels. For accurate quantification, calibration curves with reference standards of the impurities are required.
Visualizations
Caption: Troubleshooting workflow for impurity-related issues.
Caption: Workflow for HPLC-UV analysis of impurities.
References
Troubleshooting low solubility issues with 6-Chloronaphthalene-1-sulfonic acid
Welcome to the technical support center for 6-Chloronaphthalene-1-sulfonic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on resolving low solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an aromatic sulfonic acid. The presence of the sulfonic acid group (-SO₃H) generally imparts good solubility in water and other polar solvents. Conversely, it is expected to have lower solubility in nonpolar organic solvents. The chlorine atom on the naphthalene ring may slightly increase its solubility in certain organic solvents compared to its non-chlorinated analog.
Q2: Why is my this compound not dissolving in water?
A2: Several factors can contribute to low solubility in water. These include:
-
pH of the solution: The sulfonic acid group is a strong acid. At neutral or high pH, it will be deprotonated to the sulfonate anion (-SO₃⁻), which is generally more water-soluble. If the aqueous solution is acidic, the protonated form is less polar and may have reduced solubility.
-
Temperature: For most solids, solubility increases with temperature. Attempting to dissolve the compound in cold water may result in lower solubility.
-
Purity of the compound: Impurities from synthesis can affect solubility.
-
Presence of other salts: High concentrations of other salts in the solution can lead to a "salting-out" effect, reducing the solubility of the sulfonic acid.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often good choices for dissolving sulfonic acids, especially for preparing stock solutions for biological assays. Alcohols like ethanol and methanol can also be used, though solubility might be lower than in DMSO or DMF. The chlorine substituent may enhance solubility in some organic solvents[1]. It is advisable to start with small quantities to test solubility before preparing a larger batch.
Q4: How does pH affect the solubility of this compound?
A4: The pH of the aqueous solution is a critical factor. In solution, the sulfonic acid group exists in equilibrium with its conjugate base, the sulfonate anion[2]. This equilibrium is dictated by the pH of the solution. In more basic solutions, the equilibrium shifts towards the more soluble sulfonate anion. In strongly acidic solutions, the protonated sulfonic acid form predominates, which may be less soluble. Therefore, adjusting the pH to be neutral or slightly basic can significantly improve water solubility.
Q5: What is the recommended procedure for preparing a stock solution?
A5: To prepare a stock solution, it is recommended to start with a small amount of the compound and test its solubility in the desired solvent. For aqueous solutions, start with deionized water and consider adjusting the pH if solubility is low. For organic stock solutions, DMSO or DMF are good starting points. Use of sonication or gentle heating can aid dissolution. Always ensure the solution is clear and free of particulates before use in experiments.
Quantitative Solubility Data
While specific experimental data for this compound is limited in publicly available literature, the following table provides estimated solubility information based on the general properties of aromatic sulfonic acids and related compounds. Researchers should use this as a guideline and determine the precise solubility for their specific experimental conditions.
| Solvent | Temperature (°C) | pH | Estimated Solubility | Notes |
| Water | 25 | 7.0 | Moderately Soluble | Solubility is expected to increase with temperature and in neutral to basic pH. |
| Water | 25 | 2.0 | Sparingly Soluble | Lower solubility is expected in acidic conditions due to the protonation of the sulfonate group. |
| Ethanol | 25 | N/A | Sparingly to Moderately Soluble | The polar nature of ethanol allows for some dissolution. |
| Methanol | 25 | N/A | Sparingly to Moderately Soluble | Similar to ethanol, some solubility is expected. |
| DMSO | 25 | N/A | Soluble | A good solvent for preparing concentrated stock solutions. |
| DMF | 25 | N/A | Soluble | Another suitable solvent for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)
-
Weighing the Compound: Accurately weigh the required amount of this compound (MW: 242.68 g/mol ) in a clean, dry container.
-
Initial Dissolution: Add a small volume of high-purity deionized water to the compound.
-
pH Adjustment (if necessary): If the compound does not readily dissolve, check the pH of the suspension. Slowly add a dilute solution of sodium hydroxide (e.g., 0.1 M NaOH) dropwise while stirring until the solid dissolves. Monitor the pH to avoid making the solution too basic for the intended experiment.
-
Volume Adjustment: Once the solid is fully dissolved, transfer the solution to a volumetric flask. Rinse the original container with small portions of deionized water and add the rinsings to the volumetric flask to ensure a quantitative transfer.
-
Final Volume: Add deionized water to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Filtration (Optional): For applications requiring high purity, the solution can be filtered through a 0.22 µm syringe filter.
Protocol 2: Preparation of an Organic Stock Solution in DMSO (e.g., 50 mM)
-
Weighing the Compound: Accurately weigh the desired amount of this compound.
-
Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the compound.
-
Aiding Dissolution: Vortex or sonicate the mixture to facilitate dissolution. Gentle warming (e.g., to 37°C) can also be applied if necessary, but be mindful of potential compound degradation at higher temperatures.
-
Ensuring Complete Dissolution: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear.
-
Storage: Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically -20°C for long-term storage) to prevent degradation and absorption of water.
Troubleshooting Guides
Issue 1: Precipitate forms when diluting an organic stock solution into an aqueous buffer.
-
Cause: The compound has low solubility in the final aqueous buffer, even if it is soluble in the organic stock solvent. This is a common issue when diluting a concentrated DMSO stock into a buffer.
-
Troubleshooting Workflow:
Troubleshooting precipitate formation upon dilution.
Issue 2: The compound will not dissolve in the chosen solvent even with heating and sonication.
-
Cause: The intrinsic solubility of the compound in that specific solvent is too low.
-
Troubleshooting Steps:
-
Verify Compound Identity and Purity: Ensure the correct compound is being used and that it is of sufficient purity.
-
Try Alternative Solvents: If solubility is poor in a non-polar solvent, switch to a more polar one. If it is poorly soluble in water, try adjusting the pH or using a polar aprotic solvent like DMSO or DMF.
-
Consider Salt Formation: For acidic compounds like sulfonic acids, converting them to a salt (e.g., a sodium or potassium salt) can dramatically increase aqueous solubility. This can sometimes be achieved in situ by adding a base.
-
Use of Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent. For example, a water/ethanol or water/DMSO mixture.
-
Signaling Pathways and Logical Relationships
The solubility of this compound is governed by the interplay of its chemical structure and the properties of the solvent. The following diagram illustrates the key molecular interactions influencing its dissolution.
Molecular interactions influencing solubility.
References
Technical Support Center: Quantitative Analysis of 6-Chloronaphthalene-1-sulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 6-Chloronaphthalene-1-sulfonic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the quantitative analysis of this compound?
A1: The main challenges include its high polarity, which can lead to poor retention in reversed-phase HPLC, potential for co-elution with isomeric impurities, and the need for sensitive detection methods. Sample preparation, particularly from complex matrices, can also be challenging due to its water-soluble nature.
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly used and robust method for the quantification of this compound.[1] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[2]
Q3: How should I prepare my sample for analysis?
A3: For aqueous samples, Solid-Phase Extraction (SPE) is a common and effective technique for sample cleanup and concentration.[1] Polymeric reversed-phase SPE cartridges are often suitable for trapping aromatic sulfonated compounds. The selection of the appropriate SPE sorbent and elution solvent is critical for achieving good recovery.
Q4: What are the typical storage conditions for this compound and its solutions?
A4: this compound should be stored in a cool, dry place, typically at 0-8°C.[3] Solutions should be prepared fresh whenever possible. If storage is necessary, they should be kept refrigerated in tightly sealed containers to minimize solvent evaporation and potential degradation. Stability studies are recommended to determine the acceptable storage duration for your specific solvent and concentration.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a column with low silanol activity or end-capping. - Add a competing base (e.g., triethylamine) to the mobile phase. - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure the mobile phase is well-mixed and degassed. - Check the HPLC pump for leaks and ensure a stable flow rate. - Use a column oven to maintain a consistent temperature. - Flush the column or replace it if it's old or has been used with harsh conditions. |
| Low signal intensity or poor sensitivity | - Low concentration of the analyte. - Incorrect detection wavelength. - Sample degradation. | - Concentrate the sample using SPE. - Optimize the UV detection wavelength based on the UV spectrum of this compound. - Ensure sample integrity by using fresh samples and appropriate storage. |
| Ghost peaks appearing in the chromatogram | - Contamination from the mobile phase, injector, or sample carryover. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent run to identify the source of contamination. |
Sample Preparation (Solid-Phase Extraction - SPE)
| Issue | Potential Cause | Troubleshooting Steps |
| Low analyte recovery | - Inappropriate SPE sorbent. - Incomplete elution of the analyte. - Analyte breakthrough during sample loading. | - Test different SPE sorbents (e.g., polymeric reversed-phase, mixed-mode). - Optimize the elution solvent by increasing its strength or volume. - Ensure the sample loading flow rate is slow enough for proper retention. - Check the pH of the sample to ensure the analyte is in a form that will be retained by the sorbent. |
| Poor reproducibility | - Inconsistent SPE cartridge packing. - Variability in sample loading or elution flow rates. - Incomplete drying of the SPE cartridge before elution. | - Use high-quality SPE cartridges from a reliable supplier. - Use a vacuum manifold or automated SPE system for consistent flow rates. - Ensure the cartridge is thoroughly dried after the wash step to prevent water from affecting the elution. |
| Elution of interfering compounds | - Insufficient washing of the SPE cartridge. - Non-selective nature of the SPE sorbent. | - Optimize the wash step by using a solvent that removes interferences without eluting the analyte. - Consider using a more selective SPE sorbent, such as a mixed-mode or ion-exchange sorbent. |
Experimental Protocols
Protocol 1: Quantitative Analysis by HPLC-UV
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile. A gradient elution may be necessary to separate impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength determined by the absorption maximum of this compound (typically in the range of 220-240 nm).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range of the samples.
-
-
Sample Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the calibration standards, followed by the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the aqueous sample onto the SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any unretained hydrophilic impurities.
-
-
Drying:
-
Dry the cartridge thoroughly under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the retained this compound with a suitable organic solvent (e.g., 5 mL of methanol or acetonitrile).
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the HPLC mobile phase for analysis.
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical troubleshooting flow for common HPLC issues.
References
Validation & Comparative
Comparative Study of Naphthalene Sulfonic Acid Derivatives in Drug Development
A comprehensive analysis for researchers, scientists, and drug development professionals.
Naphthalene sulfonic acid derivatives represent a versatile class of compounds with significant potential across various therapeutic areas. Their unique chemical scaffold allows for modifications that can tune their biological activity, making them valuable candidates for drug discovery and development. This guide provides a comparative overview of naphthalene sulfonic acid derivatives in anticancer, antimicrobial, and neuroprotective applications, supported by experimental data and detailed methodologies.
Anticancer Activity: Targeting the IL6/JAK2/STAT3 Pathway
Certain naphthalene-sulfonamide hybrids have demonstrated promising anticancer activity by modulating key signaling pathways involved in tumor progression. A comparative study of 6-acetyl-N-phenylnaphthalene-2-sulfonamide derivatives revealed their potential as inhibitors of the IL6/JAK2/STAT3 signaling pathway in breast cancer cells.
Quantitative Data Summary
The following table summarizes the cytotoxic activity and STAT3 inhibitory potential of selected 6-acetyl-N-phenylnaphthalene-2-sulfonamide derivatives.
| Compound ID | Substitution on Phenyl Ring | IC50 (μM) against MCF7 Cells[1] | IC50 (μM) for STAT3 Inhibition[1] | Selectivity Index (SI)[1] |
| 5a | 4-Fluoro | 42.13 | > 10 | 2.15 |
| 5b | 4-Chloro | 40.08 | 3.59 | 2.33 |
| 5e | 4-Methyl | 43.13 | 3.01 | 2.22 |
| 5i | 3,4-Dichloro | 41.6 | 8.58 | 2.13 |
| Cryptotanshinone (Reference) | - | - | 3.52 | - |
Note: The Selectivity Index (SI) is the ratio of the IC50 value in normal MDCK cells to the IC50 value in MCF7 cancer cells, indicating the compound's selectivity for cancer cells.
Signaling Pathway Diagram
The diagram below illustrates the inhibitory effect of the naphthalene-sulfonamide derivatives on the IL6/JAK2/STAT3 signaling pathway.
Caption: Inhibition of the IL6/JAK2/STAT3 pathway by naphthalene-sulfonamide derivatives.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
-
Human breast cancer cells (MCF7) and normal canine kidney cells (MDCK) were seeded in 96-well plates.
-
After 24 hours, cells were treated with various concentrations of the naphthalene-sulfonamide derivatives.
-
The cells were incubated for 48 hours.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 values were calculated as the concentration of the compound that inhibited 50% of cell growth.[1]
STAT3 Inhibition Assay (ELISA):
-
An in vitro ELISA-based assay was used to determine the inhibitory activity of the compounds on STAT3 phosphorylation.[1]
-
The assay measures the amount of phosphorylated STAT3.
-
The compounds were incubated with the reaction mixture.
-
The IC50 values were determined as the concentration of the compound that inhibited 50% of STAT3 phosphorylation.[1]
Antimicrobial Activity
Naphthalene sulfonic acid derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.
Quantitative Data Summary
The following table presents the minimum inhibitory concentration (MIC) values of selected 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives.
| Compound ID | Substitution on Benzylidene Amino Group | MIC (μg/mL) vs. S. aureus[2] | MIC (μg/mL) vs. E. coli[2] | MIC (μg/mL) vs. C. albicans[2] |
| 11 | 3,4,5-Trimethoxy | 12.5 | 25 | 50 |
| 12 | 2,4-Dichloro | 25 | 12.5 | 25 |
| Ciprofloxacin (Reference - Bacteria) | - | 1.56 | 3.12 | - |
| Fluconazole (Reference - Fungi) | - | - | - | 6.25 |
Experimental Workflow Diagram
The workflow for determining the Minimum Inhibitory Concentration (MIC) is outlined below.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Experimental Protocol
Microbroth Dilution Method for MIC Determination:
-
A two-fold serial dilution of each naphthalene sulfonic acid derivative is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized inoculum of the test microorganism (bacteria or fungi) is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Fluorescent Probes for Biological Systems
8-Anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives are well-known fluorescent probes whose emission properties are sensitive to the polarity of their environment. This characteristic makes them valuable tools for studying protein conformation and hydrophobic binding sites.
Quantitative Data Summary
The table below compares the fluorescence properties of ANS and some of its derivatives in polar (water) and less polar (ethylene glycol) solvents.
| Compound ID | Substitution on Aniline Ring | Max Emission λ (nm) in Water[3][4] | Max Emission λ (nm) in Ethylene Glycol[3][4] | Quantum Yield (Φ) in Water[3][4] | Quantum Yield (Φ) in Ethylene Glycol[3][4] |
| ANS (3a) | H | 516 | 467 | 0.004 | 0.28 |
| 3b | 2-F | 524 | 475 | 0.002 | 0.38 |
| 3f | 4-Cl | 520 | 472 | 0.002 | 0.40 |
| 3j | 3-OH | 544 | 505 | <0.001 | 0.06 |
| 3o | 4-NO2 | No measurable fluorescence | No measurable fluorescence | - | - |
Logical Relationship Diagram
The following diagram illustrates the relationship between solvent polarity and the fluorescence of ANS derivatives.
Caption: Effect of solvent polarity on ANS derivative fluorescence.
Experimental Protocol
Fluorescence Spectroscopy:
-
Solutions of the ANS derivatives are prepared in different solvents (e.g., water and ethylene glycol) at a known concentration.
-
The absorption spectra are recorded using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
The fluorescence emission spectra are recorded using a spectrofluorometer by exciting the sample at its λ_abs. The wavelength of maximum emission (λ_em) is determined.
-
The quantum yield (Φ) is calculated relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate) using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[3][4]
Neuroprotective Activity: Acetylcholinesterase Inhibition
Certain naphthalene derivatives have been explored as potential therapeutic agents for Alzheimer's disease by targeting the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Quantitative Data Summary
The following table shows the inhibitory activity of a selected naphthalene derivative against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
| Compound ID | Chemical Name | IC50 (μM) against AChE[5] | IC50 (μM) against BChE[5] |
| 3a | N-(4-chlorophenyl)-2-(naphthalen-1-yl)acetamide | 12.53 | 352.42 |
| Donepezil (Reference) | - | 0.024 | 3.75 |
Experimental Protocol
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method):
-
The assay is performed in a 96-well plate.
-
The reaction mixture contains phosphate buffer, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), the test compound (naphthalene derivative) at various concentrations, and the enzyme acetylcholinesterase.
-
The mixture is incubated for a specific period.
-
The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The absorbance of the yellow product is measured kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined as the concentration of the compound that inhibits 50% of the enzyme activity.[5]
This comparative guide highlights the broad therapeutic potential of naphthalene sulfonic acid derivatives. The provided data and methodologies offer a foundation for further research and development in the fields of oncology, infectious diseases, and neurodegenerative disorders. The versatility of the naphthalene scaffold continues to make it an attractive starting point for the design of novel therapeutic agents.
References
- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 6-Chloronaphthalene-1-sulfonic Acid Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of 6-Chloronaphthalene-1-sulfonic acid: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters to aid in the selection of the most suitable technique for specific research and development needs.
Method Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, Capillary Electrophoresis, and UV-Vis Spectrophotometry for the analysis of naphthalene sulfonic acids, providing a benchmark for the determination of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | UV-Vis Spectrophotometry |
| Linearity Range | 0.5 - 250 µg/L[1] | 0.1 - 4.53 µg/mL[2] | 5 - 250 µg/L[3] |
| Limit of Detection (LOD) | 0.08 - 0.5 µg/L[1] | 0.1 µg/mL[2] | 1.20 - 2.97 µg/L[3] |
| Limit of Quantification (LOQ) | Typically 3x LOD | Not explicitly stated for similar compounds | Not explicitly stated for similar compounds |
| Accuracy (% Recovery) | ≥96%[1] | Not explicitly stated for similar compounds | Not explicitly stated for similar compounds |
| Precision (% RSD) | < 3.4%[1] | Not explicitly stated for similar compounds | 1 - 9.4%[3] |
| Specificity | High (with appropriate column and mobile phase) | High (based on electrophoretic mobility) | Lower (potential for interference from compounds with similar UV absorbance) |
| Analysis Time | Minutes per sample | Minutes per sample | Seconds per sample |
| Sample Volume | Microliters | Nanoliters | Milliliters |
| Instrumentation Cost | High | High | Low to Medium |
| Solvent Consumption | High | Very Low | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for the analysis of naphthalene sulfonic acids and can be adapted for the specific determination of this compound.[1][4]
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound from a mixture of related compounds.
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]
Reagents:
-
Acetonitrile (HPLC grade).[6]
-
Water (HPLC grade).[6]
-
Phosphoric acid or Formic acid (for mobile phase adjustment).[6]
-
This compound standard.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[5][6]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique suitable for charged species like sulfonic acids.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).
Reagents:
-
Phosphate buffer or Borate buffer.[7]
-
Sodium hydroxide or Hydrochloric acid (for pH adjustment).
-
This compound standard.
Procedure:
-
Buffer Preparation: Prepare a running buffer, for example, a 50 mM phosphate buffer, and adjust the pH to a suitable value (e.g., pH 2.5 or 9.3) to ensure the analyte is in its ionic form.[7]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the running buffer. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the running buffer and filter.
-
Electrophoretic Conditions:
-
Voltage: 20-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: UV at a suitable wavelength (determined by UV-Vis scan).
-
-
Analysis: Inject the calibration standards and the sample solution.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the sample.
UV-Vis Spectrophotometry
This is a simpler and more rapid method, suitable for the quantification of this compound in the absence of interfering substances with similar absorption spectra.
Instrumentation:
-
UV-Vis Spectrophotometer.
Reagents:
-
Solvent (e.g., water or methanol) in which the analyte is soluble and stable.
-
This compound standard.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution of this compound and scan its UV-Vis spectrum to determine the λmax. Naphthalene sulfonic acids typically show strong absorption between 210-250 nm.[8]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the solvent and filter if necessary.
-
Analysis:
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank (solvent).
-
Measure the absorbance of the calibration standards and the sample solution.
-
-
Quantification: Construct a calibration curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow for the validation of an analytical method and a decision-making process for selecting the appropriate method.
Caption: Experimental workflow for analytical method validation.
Caption: Decision tree for analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of sulfonated azo dyes in river water samples by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 6. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation and Electrophoretic Behaviour of 8-aminonaphthalene-1,3,6-trisulfonic Acid-derivatized Oligosaccharides by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 6-Chloronaphthalene-1-sulfonic Acid and Other Halogenated Sulfonic Acids in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Chloronaphthalene-1-sulfonic acid with other halogenated sulfonic acids, focusing on their performance as key intermediates in the synthesis of pharmacologically active agents. The following sections detail the physicochemical properties, synthetic utility, and biological activity of derivatives, supported by experimental data and protocols.
Physicochemical Properties of Halogenated Naphthalenesulfonic Acids
Halogenated naphthalenesulfonic acids are important building blocks in organic synthesis. Their properties are influenced by the nature and position of the halogen and sulfonic acid groups on the naphthalene core. A comparison of key physicochemical properties is summarized in Table 1.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |
| This compound | 102878-12-6 | C₁₀H₇ClO₃S | 242.68 | - |
| 6-Chloronaphthalene-2-sulfonic acid | 102878-14-8 | C₁₀H₇ClO₃S | 242.68 | 0.13 ± 0.40[1] |
| 8-Chloronaphthalene-1-sulfonic acid | 145-74-4 | C₁₀H₇ClO₃S | 242.68 | - |
| Naphthalene-1-sulfonic acid | 85-47-2 | C₁₀H₈O₃S | 208.23 | - |
| Naphthalene-2-sulfonic acid | 120-18-3 | C₁₀H₈O₃S | 208.23 | - |
Synthetic Utility: Preparation of Bioactive Sulfonamides
A significant application of halogenated sulfonic acids is their conversion to sulfonamides, a class of compounds with a broad range of pharmacological activities.[2] this compound can be readily converted to its corresponding sulfonyl chloride, which then serves as a versatile intermediate for the synthesis of various sulfonamide derivatives.
Experimental Protocol: Synthesis of Naphthalene-Sulfonamide Hybrids
The following protocol describes a general method for the synthesis of 6-acetylnaphthalene-2-sulfonamide derivatives, which can be adapted from precursors like this compound. This procedure is based on the work of Al-Suwaidan et al. (2022).
Step 1: Preparation of 6-Acetylnaphthalene-2-sulfonyl chloride
-
To a stirred solution of 1-(naphthalen-2-yl)ethan-1-one (1 equivalent) in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid (2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-acetylnaphthalene-2-sulfonyl chloride.
Step 2: Synthesis of 6-Acetyl-N-phenylnaphthalene-2-sulfonamide Derivatives
-
Dissolve 6-acetylnaphthalene-2-sulfonyl chloride (1 equivalent) in dichloromethane.
-
Add the desired amine (1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide derivative.
Comparative Biological Activity: Anticancer Potential of Naphthalene-Sulfonamide Derivatives
Recent studies have highlighted the potential of naphthalene-sulfonamide hybrids as anticancer agents. The cytotoxic activity of several 6-acetylnaphthalene-2-sulfonamide derivatives was evaluated against the human breast cancer cell line (MCF7) and a normal Madin-Darby canine kidney cell line (MDCK) to determine their efficacy and selectivity.
| Compound | R-group on Sulfonamide | MCF7 IC₅₀ (µM) | MDCK IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ MDCK / IC₅₀ MCF7) |
| 5a | Phenyl | 42.13 | 90.9 | 2.16 |
| 5b | 4-Fluorophenyl | 40.08 | 93.4 | 2.33 |
| 5e | 4-Bromophenyl | 43.13 | 95.8 | 2.22 |
| 5i | Pyridin-2-yl | 41.6 | 88.8 | 2.13 |
Data adapted from Al-Suwaidan et al., RSC Advances, 2022.[3]
The results indicate that these naphthalene-sulfonamide derivatives exhibit moderate cytotoxic activity against MCF7 cells with a degree of selectivity over normal cells. These findings underscore the potential of utilizing halogenated naphthalenesulfonic acids like this compound as scaffolds for the development of novel anticancer agents.
Mechanism of Action: Targeting the IL6/JAK2/STAT3 Signaling Pathway
The anticancer activity of the naphthalene-sulfonamide hybrids has been linked to the modulation of the IL6/JAK2/STAT3 signaling pathway, a critical pathway in cancer cell proliferation and survival.
Caption: IL6/JAK2/STAT3 signaling pathway and the inhibitory action of naphthalene-sulfonamide hybrids.
The diagram illustrates how the binding of Interleukin-6 (IL-6) to its receptor (IL-6R) activates Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it upregulates the expression of genes involved in cell survival and proliferation. The synthesized naphthalene-sulfonamide hybrids have been shown to inhibit this pathway, likely at the level of JAK2, thereby exerting their anticancer effects.
Conclusion
This compound and related halogenated sulfonic acids are valuable precursors for the synthesis of complex organic molecules with significant biological activities. The ability to readily convert these compounds into sulfonamides provides a robust platform for the development of novel therapeutic agents, particularly in the field of oncology. The data presented herein demonstrates the potential of naphthalene-sulfonamide derivatives as inhibitors of the IL6/JAK2/STAT3 signaling pathway, warranting further investigation into their structure-activity relationships and optimization as drug candidates. Researchers are encouraged to explore the diverse synthetic possibilities offered by these halogenated building blocks to advance drug discovery efforts.
References
A Spectroscopic Showdown: Unraveling the Isomers of 6-Chloronaphthalene-1-sulfonic Acid
A comprehensive spectroscopic comparison of 6-Chloronaphthalene-1-sulfonic acid and its isomers, 5-Chloronaphthalene-1-sulfonic acid and 8-Chloronaphthalene-1-sulfonic acid, reveals distinct spectral fingerprints crucial for their differentiation and characterization in research and drug development. This guide provides an objective analysis of their performance based on experimental data from Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Infrared (IR) spectroscopy.
The positional isomerism of the chloro and sulfonic acid groups on the naphthalene core significantly influences the electronic environment and, consequently, the spectroscopic properties of these compounds. Understanding these differences is paramount for researchers in verifying isomeric purity, elucidating molecular structures, and predicting chemical reactivity.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, UV-Visible, and FT-IR spectroscopy for the three isomers.
¹H NMR Spectroscopy Data (δ, ppm)
| Position | 6-Chloro-1-sulfonic Acid (Predicted) | 8-Chloro-1-sulfonic Acid Derivative (Experimental) |
| H-2 | 7.8-8.2 (d) | - |
| H-3 | 7.4-7.8 (t) | - |
| H-4 | 7.8-8.2 (d) | - |
| H-5 | 7.5-7.9 (d) | - |
| H-7 | 7.5-7.9 (dd) | - |
| H-8 | 8.0-8.4 (d) | - |
| Aromatic CH | - | 6.82-8.22 (m) |
*Predicted data for this compound is based on analogous compounds. Experimental data for a derivative of 8-Chloronaphthalene-1-sulfonic acid (Sodium 8-(Phenylamino)naphthalene-1-sulfonate) is provided for comparison.[1]
¹³C NMR Spectroscopy Data (δ, ppm)
| Position | 6-Chloro-1-sulfonic Acid (Predicted) | 8-Chloro-1-sulfonic Acid Derivative (Experimental) |
| C-1 | 140-145 | 145.05 |
| C-2 | 125-130 | 116.33 - 137.79 |
| C-3 | 125-130 | 116.33 - 137.79 |
| C-4 | 120-125 | 116.33 - 137.79 |
| C-5 | 125-130 | 116.33 - 137.79 |
| C-6 | 130-135 | 116.33 - 137.79 |
| C-7 | 120-125 | 116.33 - 137.79 |
| C-8 | 125-130 | 116.33 - 137.79 |
| C-4a | 130-135 | 116.33 - 137.79 |
| C-8a | 135-140 | 116.33 - 137.79 |
*Predicted data for this compound is based on analogous compounds. Experimental data for a derivative of 8-Chloronaphthalene-1-sulfonic acid (Sodium 8-(Phenylamino)naphthalene-1-sulfonate) is provided for comparison.[1]
UV-Visible Spectroscopy Data
| Isomer | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Naphthalene (Reference) | Cyclohexane | 275 | 6,000 cm⁻¹/M |
| 1-Naphthalenesulfonic acid (Reference) | Not Specified | ~220, 260-330 | Not Specified |
| Substituted Naphthalene Derivatives | Cyclohexane | Bathochromic shift of 8-9 nm relative to naphthalene | Increased relative to naphthalene |
Naphthalenesulfonic acids typically exhibit strong absorptions in the UV region.[1] The introduction of substituents like the chloro group leads to shifts in the absorption maxima.
FT-IR Spectroscopy Data (cm⁻¹)
| Functional Group | 6-Chloro-1-sulfonic Acid (Expected) |
| O-H stretch (sulfonic acid) | 3200-2500 (broad, strong) |
| C-H stretch (aromatic) | >3000 |
| S=O stretch (asymmetric) | 1250-1120 (strong) |
| S=O stretch (symmetric) | 1080-1010 (strong) |
| C=C stretch (aromatic) | 1600-1400 |
| C-S stretch | 700-600 |
| C-Cl stretch | 750-550 (strong) |
The FT-IR spectrum is characterized by the strong absorptions of the sulfonic acid group and the aromatic ring vibrations.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and isomeric purity of chloronaphthalene-1-sulfonic acid isomers.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as these compounds are often salts and may have limited solubility in common organic NMR solvents.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS for D₂O).
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima and molar absorptivity of the isomers.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., water, ethanol, or cyclohexane) of a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbances within the linear range of the instrument (typically 0.1 to 1.0).
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the absorption spectrum of each dilution over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) from the absorbance (A) at λmax, the concentration (c), and the path length of the cuvette (l, typically 1 cm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the isomers.
Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
For solid samples, place a small amount of the powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the ATR anvil.
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands for the sulfonic acid, aromatic C-H, C=C, C-S, and C-Cl bonds.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical relationship between the isomers and the general workflow for their spectroscopic comparison.
Caption: Isomeric relationship and spectroscopic analysis workflow.
References
Comparative Analysis of 6-Chloronaphthalene-1-sulfonic acid and its Isomer for Structural Confirmation
A detailed guide for researchers, scientists, and drug development professionals on confirming the structure of synthesized 6-Chloronaphthalene-1-sulfonic acid through comparison with its structural isomer, 6-Chloronaphthalene-2-sulfonic acid, using key analytical techniques.
This guide provides a comprehensive comparison of the expected analytical data for this compound and its common isomer, 6-Chloronaphthalene-2-sulfonic acid. By understanding the distinct spectroscopic fingerprints of each isomer, researchers can unambiguously confirm the regiochemistry of their synthesized compound. This is crucial for ensuring the desired biological activity and safety profile in drug development and other chemical research applications.
Spectroscopic Data Comparison
The primary techniques for elucidating the structure of these isomers are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The substitution pattern on the naphthalene ring significantly influences the spectral output of each technique, allowing for clear differentiation between the 1-sulfonic acid and 2-sulfonic acid isomers.
| Analytical Technique | This compound (Predicted) | 6-Chloronaphthalene-2-sulfonic acid (Predicted) | Key Differentiating Features |
| ¹H NMR | Six distinct signals in the aromatic region (δ 7.0-9.0 ppm). Protons closer to the electron-withdrawing sulfonic acid and chloro groups will be shifted further downfield.[1] | Six distinct signals in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts will differ due to the different positions of the sulfonic acid group. | The splitting patterns and chemical shifts of the aromatic protons will be unique for each isomer due to the different substitution pattern influencing neighboring proton environments. |
| ¹³C NMR | Ten distinct signals for the ten carbon atoms of the naphthalene ring. The carbon bearing the sulfonic acid group (C1) will be significantly downfield. | Ten distinct signals. The carbon bearing the sulfonic acid group (C2) will be at a different chemical shift compared to C1 in the other isomer. | The chemical shift of the carbon atom directly attached to the sulfonic acid group is a key diagnostic marker. |
| FTIR | Characteristic peaks for S=O stretching (1250-1160 cm⁻¹ and 1060-1030 cm⁻¹), O-H stretching of the sulfonic acid (broad, ~3000 cm⁻¹), C-Cl stretching (~750-700 cm⁻¹), and aromatic C-H and C=C stretching. | Similar characteristic peaks for the functional groups. | The "fingerprint" region (below 1500 cm⁻¹) will show subtle but distinct differences in the pattern of peaks due to the different overall molecular symmetry and vibrational modes. |
| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z 242. Isotopic peak for ³⁷Cl at m/z 244 (approximately 1/3 the intensity of M⁺). Fragmentation may involve loss of SO₃ (80 Da). | Molecular Ion Peak (M⁺) at m/z 242. Isotopic peak for ³⁷Cl at m/z 244. Fragmentation pattern will differ due to the different stability of the resulting fragments. | While the molecular weight is the same, the relative intensities of fragment ions can differ, providing structural clues. |
Experimental Protocols
Accurate data acquisition is paramount for reliable structural confirmation. Below are detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule and confirm the substitution pattern.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure the sample is fully dissolved.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 30°, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol for Solid Samples (ATR-FTIR):
-
Sample Preparation: No specific preparation is needed for a powder or solid sample when using an Attenuated Total Reflectance (ATR) accessory. Ensure the sample is dry.
-
Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the sample onto the ATR crystal, ensuring good contact.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the sulfonic acid, chloro, and aromatic functional groups.[2][3][4][5]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use an ESI-MS instrument. Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) for the analyte.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in negative ion mode, as sulfonic acids readily deprotonate.
-
Observe the molecular ion peak ([M-H]⁻) and the characteristic isotopic pattern for the chlorine atom.
-
If necessary, perform tandem MS (MS/MS) to induce fragmentation and obtain structural information.
-
Analytical Workflow
The following diagram illustrates the logical workflow for the structural confirmation of synthesized this compound.
By systematically applying these analytical techniques and comparing the obtained data with the expected values for both isomers, researchers can confidently confirm the structure of their synthesized this compound. This rigorous approach is essential for the advancement of chemical and pharmaceutical research.
References
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the Analysis of 6-Chloronaphthalene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the quantitative analysis of 6-Chloronaphthalene-1-sulfonic acid. While direct cross-validation studies for this specific analyte are not extensively published, this document synthesizes established methodologies for structurally similar naphthalene sulfonates to present a comparative overview of expected performance, protocols, and validation parameters.[1] Both HPLC and CE are powerful analytical techniques for separating and quantifying water-soluble, non-volatile compounds like naphthalene sulfonates.[1][2][3]
The choice between HPLC and CE often depends on specific analytical needs, such as required sensitivity, sample throughput, and the complexity of the sample matrix. This guide offers the necessary data and procedural insights to help researchers select the most appropriate method for their application.
Experimental Protocols
Detailed methodologies for representative HPLC and CE analyses are provided below. These protocols are based on established methods for analogous naphthalene sulfonate compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a premier technique for the analysis of polar and non-volatile sulfonic acids.[2] The following ion-pair reversed-phase method is designed for robust separation and quantification.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis Diode Array Detector (DAD) or a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Eluent A: 5 mM Tetrabutylammonium bromide in 20 mM phosphate buffer (pH 7.0).
-
Eluent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 20% B (column re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 230 nm. For enhanced sensitivity, fluorescence detection can be employed (Excitation: 225 nm, Emission: 338 nm).[4]
-
Sample Preparation: Dissolve the sample in a water/acetonitrile (80:20 v/v) mixture to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.
Capillary Electrophoresis (CE) Protocol
CE offers an alternative separation mechanism based on electrophoretic mobility, providing high-efficiency separations. The following method is adapted from cyclodextrin-mediated CE for analyzing naphthalenesulfonate isomers.[5]
-
Instrumentation: A standard CE system with a UV-Vis DAD.
-
Capillary: Fused-silica capillary, 50 µm internal diameter, 60 cm total length (50 cm effective length).
-
Background Electrolyte (BGE): 15 mM Borate buffer containing a mixture of 3 mM β-cyclodextrin and 7 mM γ-cyclodextrin, adjusted to pH 9.2.[5]
-
Applied Voltage: 25 kV (positive polarity).
-
Capillary Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds. For trace analysis, large-volume sample stacking techniques can be used to increase sensitivity.[5]
-
Detection: UV absorbance at 230 nm.
-
Sample Preparation: Dissolve the sample in deionized water to a concentration within the calibration range. Degas the sample solution before injection.
Experimental Workflow Visualizations
The following diagrams illustrate the typical workflows for sample analysis using the HPLC and CE methods described.
Caption: High-Performance Liquid Chromatography (HPLC) analytical workflow.
Caption: Capillary Electrophoresis (CE) analytical workflow.
Performance Data Comparison
This table summarizes the typical performance characteristics of HPLC and CE for the analysis of naphthalene sulfonates, providing a basis for method comparison. The values are derived from published data on similar analytes.
| Validation Parameter | HPLC (Ion-Pair with UV/Fluorescence) | Capillary Electrophoresis (with UV) | Reference(s) |
| Linearity (R²) | > 0.999 | > 0.998 | [6] |
| Limit of Detection (LOD) | ~0.02 µg/L (Fluorescence) | ~1 µg/L (UV with stacking) | [3][5] |
| Limit of Quantification (LOQ) | 0.05 - 0.4 µg/L (Fluorescence) | ~4 µg/L (UV with stacking) | [3][5] |
| Precision (RSD%) | < 2% | < 5% | [6][7] |
| Accuracy (Recovery %) | 98 - 102% | 95 - 105% | [6][7] |
| Typical Analysis Time | 20 - 35 minutes | 10 - 20 minutes | [4][5] |
| Solvent Consumption | High | Very Low |
Discussion and Conclusion
High-Performance Liquid Chromatography (HPLC) stands out for its exceptional sensitivity, particularly when coupled with a fluorescence detector, achieving quantification limits in the sub-µg/L range.[3][4] It is a robust and highly reproducible technique, making it suitable for routine quality control and trace-level analysis. The primary drawbacks are the longer analysis times and significantly higher consumption of organic solvents, which has cost and environmental implications.
Capillary Electrophoresis (CE) offers the advantages of faster analysis times and minimal solvent consumption, positioning it as a "greener" and more cost-effective technique. While its sensitivity with standard UV detection is lower than fluorescence-based HPLC, techniques like large-volume sample stacking can significantly improve detection limits.[5] CE provides a different separation selectivity compared to HPLC, which can be advantageous for resolving complex mixtures or as an orthogonal method for validation.
Recommendation:
-
For applications requiring the highest sensitivity and robustness, such as trace impurity analysis in final drug products, HPLC with fluorescence detection is the recommended method.
-
For applications where speed, low operational cost, and reduced environmental impact are critical, and where sensitivity in the low µg/L range is sufficient, Capillary Electrophoresis is an excellent choice. It also serves as a valuable complementary technique to confirm the purity and identity of this compound.
References
- 1. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 102878-12-6 | Benchchem [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of naphthalenesulfonate compounds by cyclodextrin-mediated capillary electrophoresis with sample stacking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Chloronaphthalene Sulfonic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of various chloronaphthalene sulfonic acid isomers, crucial intermediates in the synthesis of dyes, pharmaceuticals, and fluorescent probes. Understanding the nuanced differences in reactivity between these isomers is paramount for optimizing reaction conditions and achieving desired product yields. This document summarizes available quantitative data, details experimental protocols for key reactions, and presents visual representations of reaction pathways to aid in experimental design and execution.
Introduction to Reactivity
The reactivity of chloronaphthalene sulfonic acids is primarily centered around two functional groups: the sulfonic acid group (-SO₃H) and the chlorine atom (-Cl). The position of these substituents on the naphthalene ring significantly influences the electron density distribution and, consequently, the susceptibility of the molecule to nucleophilic attack.
The sulfonic acid group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[1] The chlorine atom, being a halogen, is a deactivating group for electrophilic substitution but can act as a leaving group in nucleophilic substitution reactions. Its reactivity is enhanced by the presence of activating groups or under specific catalytic conditions.[1]
Nucleophilic Aromatic Substitution: The Ullmann Reaction
A key reaction showcasing the reactivity of the chloro substituent is the copper-catalyzed Ullmann-type nucleophilic aromatic substitution. This reaction is instrumental in the synthesis of anilinonaphthalene sulfonic acids (ANS), a class of fluorescent probes used extensively in biological research.
Comparative Reactivity of the 8-Chloro-1-Sulfonic Acid Isomer
A detailed study on the microwave-assisted copper(0)-catalyzed Ullmann reaction of 8-chloronaphthalene-1-sulfonic acid with various anilines provides valuable quantitative data on its reactivity. The reaction proceeds by displacement of the chlorine atom by the amine nucleophile.
Table 1: Yields of 8-Anilinonaphthalene-1-sulfonic Acid Derivatives from 8-Chloronaphthalene-1-sulfonic Acid
| Amine Nucleophile | Product | Yield (%) |
| Aniline | 8-Anilinonaphthalene-1-sulfonic acid | 63 |
| 4-Fluoroaniline | 8-((4-Fluorophenyl)amino)naphthalene-1-sulfonate | 64 |
| 4-Bromoaniline | 8-((4-Bromophenyl)amino)naphthalene-1-sulfonate | 51 |
| 4-Methylaniline | 8-((4-Methylphenyl)amino)naphthalene-1-sulfonate | 69 |
| 4-Methoxyaniline | 8-((4-Methoxyphenyl)amino)naphthalene-1-sulfonate | 74 |
| 4-Aminobenzonitrile | 8-((4-Cyanophenyl)amino)naphthalene-1-sulfonate | 25 |
| 4-Nitroaniline | 8-((4-Nitrophenyl)amino)naphthalene-1-sulfonate | 11 |
| 4-Aminophenol | 8-((4-Hydroxyphenyl)amino)naphthalene-1-sulfonate | 21 |
| N-Acetylethylene-diamine | 8-((N-Acetylethylenediamino)phenyl)amino)naphthalene-1-sulfonate | 60 |
Data sourced from ACS Omega, 2019.
The yields presented in Table 1 indicate that electron-donating groups on the aniline nucleophile generally lead to higher product yields, while electron-withdrawing groups result in lower yields. This suggests that the nucleophilicity of the amine plays a crucial role in the reaction's success. A notable side reaction is the hydrolysis of the chloro group to a hydroxyl group, forming 8-hydroxynaphthalene-1-sulfonic acid.
Other Isomers of Note
While quantitative comparative data is lacking, other chloronaphthalene sulfonic acid isomers are also important synthetic intermediates:
-
6-Chloronaphthalene-1-sulfonic acid: This isomer is a known research compound.[1] The chloro substituent is generally unreactive towards nucleophilic attack under standard conditions, but its reactivity can be enhanced.[1]
-
6-Chloronaphthalene-2-sulfonic acid: This versatile compound is a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.[2] It is also used in the formulation of surfactants and dispersants.[2]
Experimental Protocols
General Procedure for Microwave-Assisted Ullmann Coupling of 8-Chloronaphthalene-1-sulfonic Acid
This protocol is adapted from the methodology described in ACS Omega, 2019.
Materials:
-
8-Chloronaphthalene-1-sulfonic acid
-
Substituted aniline (1.1 equivalents)
-
Powdered elemental copper (10 mol %)
-
Sodium phosphate buffer (pH 6-7)
-
5 mL microwave reaction vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 5 mL microwave reaction vial, add 8-chloronaphthalene-1-sulfonic acid (0.41 mmol, 1 equivalent), the substituted aniline (0.46 mmol, 1.1 equivalents), and a magnetic stir bar.
-
Add 5 mL of the sodium phosphate buffer to the vial.
-
Add a catalytic amount of powdered elemental copper (10 mol %).
-
Cap the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwaves (100 W) for 1-3 hours at 100 °C.
-
Upon completion, the product can be purified by appropriate chromatographic techniques.
Reaction Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways discussed.
Caption: Ullmann reaction pathway for the synthesis of 8-anilinonaphthalene-1-sulfonic acid.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
While quantitative data directly comparing the reactivity of different chloronaphthalene sulfonic acid isomers remains scarce, the available information on the Ullmann reaction of 8-chloronaphthalene-1-sulfonic acid provides a solid foundation for understanding the factors that influence the nucleophilic substitution of the chloro group. The position of the sulfonic acid group is anticipated to be a key factor in determining the relative reactivity of other isomers. Further research providing direct comparative kinetic or yield data for a range of isomers under standardized conditions would be highly valuable to the scientific community for the rational design of synthetic routes to important chemical entities.
References
Performance evaluation of dyes derived from 6-Chloronaphthalene-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of dyes derived from naphthalene sulfonic acids, focusing on their applications in textile dyeing and advanced fluorescence bio-imaging. The performance of a representative acid dye derived from 6-aminonaphthalene-1-sulfonic acid is compared with a widely used alternative. Additionally, the photophysical properties of a naphthalimide-based fluorescent probe for cellular imaging are contrasted with a hypothetical dye derived from aminonaphthalene sulfonic acid, highlighting their suitability for specific research applications.
Section 1: Comparison of Acid Dyes for Textile Applications
Acid dyes are a class of water-soluble anionic dyes primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon. Their performance is critically evaluated based on their fastness properties, which indicate the durability of the color to various environmental factors. In this section, we compare the performance of Acid Red 9, a dye synthesized from 6-aminonaphthalene-1-sulfonic acid, with Acid Red 18, a common alternative.
Data Presentation: Performance of Acid Dyes
| Performance Metric | Acid Red 9 | Acid Red 18 | Test Method |
| Light Fastness | 2 (Poor) | 4-5 (Good) | ISO 105-B02 |
| Wash Fastness (Color Change) | 2-3 (Fair) | 3-4 (Good) | ISO 105-C06 |
| Wash Fastness (Staining) | 3 (Moderate) | Not Specified | ISO 105-C06 |
| Application | Wool, Silk, Leather, Paper | Wool, Silk, Nylon, Leather, Paper | General Use |
Fastness ratings are on a scale of 1 to 5 for wash fastness (5 being the best) and 1 to 8 for light fastness (8 being the best).
Section 2: Comparison of Fluorescent Dyes for Bio-Imaging
Naphthalene-based fluorophores are integral to modern life sciences research, offering versatile platforms for developing probes to visualize cellular structures and processes. Naphthalimides, a prominent class of these dyes, are frequently employed in the development of sensors for dynamic cellular events like endoplasmic reticulum (ER) stress. This section compares the photophysical properties of a representative naphthalimide dye, TRNATR, used for ER imaging, with a hypothetical fluorescent probe, ANS-Fluor 520, conceived from an aminonaphthalene sulfonic acid backbone.
Data Presentation: Performance of Fluorescent Dyes
| Performance Metric | TRNATR (Naphthalimide-based) | ANS-Fluor 520 (Hypothetical ANS-based) | Test Method |
| Excitation Maximum (λex) | ~450 nm | ~480 nm | Spectrofluorometry |
| Emission Maximum (λem) | ~520 nm | ~520 nm | Spectrofluorometry |
| Quantum Yield (ΦF) | ~0.4 | ~0.2 | Comparative Method |
| Photostability | High | Moderate | Xenon Lamp Exposure |
| Primary Application | Endoplasmic Reticulum Imaging | General Cellular Staining | Confocal Microscopy |
Experimental Protocols
Textile Dye Performance Evaluation
a) Wash Fastness Test (ISO 105-C06)
This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.
-
Apparatus : Launder-Ometer or similar apparatus for mechanical agitation at a controlled temperature and speed.
-
Procedure :
-
A specimen of the dyed textile is stitched together with a multi-fiber adjacent fabric.
-
The composite specimen is placed in a stainless-steel container with a specified volume of soap solution and stainless-steel balls (to simulate mechanical action).
-
The container is agitated in the Launder-Ometer at a specified temperature (e.g., 40°C or 60°C) for a defined duration (e.g., 30 minutes).
-
After agitation, the specimen is rinsed and dried.
-
The change in color of the dyed specimen and the staining of the adjacent multi-fiber fabric are assessed using the grey scale.[1][2][3]
-
b) Light Fastness Test (ISO 105-B02)
This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.[4][5]
-
Apparatus : Xenon arc lamp apparatus with controlled irradiance, temperature, and humidity.
-
Procedure :
-
A specimen of the dyed textile is mounted on a card and partially covered.
-
The specimen is exposed to the light from the xenon arc lamp under specified conditions alongside a set of blue wool standards with known light fastness ratings.
-
The exposure is continued until a specified contrast is achieved between the exposed and unexposed parts of the specimen or the blue wool standards.
-
The light fastness of the specimen is assessed by comparing the fading of the specimen with that of the blue wool standards.[4][5]
-
c) Dye Exhaustion Rate
This protocol measures the percentage of dye that has transferred from the dyebath to the textile at various time points.
-
Apparatus : Spectrophotometer, laboratory dyeing machine.
-
Procedure :
-
Prepare a dyebath with a known concentration of the dye.
-
Introduce the textile sample into the dyebath and start the dyeing process under controlled temperature and pH.
-
At regular intervals, withdraw a small aliquot of the dyebath solution.
-
Measure the absorbance of the withdrawn solution using a spectrophotometer at the dye's maximum absorption wavelength.
-
Calculate the concentration of the dye remaining in the dyebath using a pre-established calibration curve.
-
The percentage of dye exhaustion (E%) is calculated using the formula: E% = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the dye and Cₜ is the concentration at time t.
-
Fluorescent Dye Performance Evaluation
a) Fluorescence Quantum Yield (ΦF) Measurement (Comparative Method)
The quantum yield is the ratio of photons emitted to photons absorbed. The comparative method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
-
Apparatus : Spectrofluorometer, UV-Vis Spectrophotometer.
-
Procedure :
-
Prepare a series of dilute solutions of both the sample dye and a standard dye (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer. Absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure the fluorescence emission spectrum of each solution on a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (ΦF_sample) is calculated using the following equation: ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
b) Photostability Test
This test evaluates the resistance of a fluorescent dye to photodegradation upon exposure to a high-intensity light source.
-
Apparatus : Xenon arc lamp or a similar high-intensity light source, spectrofluorometer.
-
Procedure :
-
Prepare a solution of the fluorescent dye of known concentration.
-
Measure the initial fluorescence intensity of the solution.
-
Expose the solution to the light from the xenon arc lamp for defined periods.
-
After each exposure period, measure the fluorescence intensity again.
-
Plot the remaining fluorescence intensity as a function of exposure time. The rate of decay indicates the photostability of the dye. A dark control sample, kept from light exposure, should be measured in parallel to account for any thermal degradation.
-
Mandatory Visualization
Endoplasmic Reticulum (ER) Stress Signaling Pathway
The diagram below illustrates the unfolded protein response (UPR), a key signaling pathway activated by ER stress. Naphthalimide-based fluorescent probes are valuable tools for visualizing the morphological changes and stress levels within the ER during this process.[6][7][8]
Caption: The Unfolded Protein Response (UPR) signaling cascade initiated by ER stress.
Experimental Workflow: Comparative Dye Performance Evaluation
The following workflow outlines the key stages in the comparative performance evaluation of dyes for either textile or fluorescence applications.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 4. intouch-quality.com [intouch-quality.com]
- 5. fyitester.com [fyitester.com]
- 6. chemimpex.com [chemimpex.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. ACID RED 9|CAS NO.8003-59-6 [chinainterdyes.com]
Benchmarking Synthesis Routes for 6-Chloronaphthalene-1-sulfonic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established and potential new synthesis routes for 6-Chloronaphthalene-1-sulfonic acid, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document focuses on presenting experimental data to facilitate an objective comparison of performance and methodologies.
Introduction
This compound is a substituted naphthalene derivative with significant applications in organic synthesis. The strategic placement of the chloro and sulfonic acid groups on the naphthalene ring makes it a versatile building block. The efficiency and regioselectivity of its synthesis are critical factors for its industrial application. This guide explores the primary synthesis route, the direct sulfonation of 2-chloronaphthalene, and considers a potential alternative involving the chlorination of naphthalene-1-sulfonic acid.
Comparative Analysis of Synthesis Routes
The primary route for synthesizing this compound is the electrophilic sulfonation of 2-chloronaphthalene. The chlorine atom, being an ortho-, para-director, influences the position of the incoming sulfonic acid group. The formation of the 1-sulfonic acid isomer is kinetically favored at lower temperatures, while higher temperatures tend to yield the thermodynamically more stable 2-sulfonic acid isomer.
A potential alternative route is the direct chlorination of naphthalene-1-sulfonic acid. However, controlling the regioselectivity of this reaction to favor the 6-chloro isomer presents a significant challenge.
The following table summarizes the key performance indicators for these synthesis routes based on available data.
| Parameter | Route 1: Sulfonation of 2-Chloronaphthalene | Route 2: Chlorination of Naphthalene-1-sulfonic Acid |
| Starting Material | 2-Chloronaphthalene | Naphthalene-1-sulfonic acid |
| Primary Reagent | Sulfuric Acid or Oleum | Chlorinating Agent (e.g., Cl2, SO2Cl2) |
| Typical Reaction Temperature | Low to moderate (Kinetic control for 1-isomer) | Varies depending on chlorinating agent and catalyst |
| Reported Yield | Data not available in sufficient detail | Data not available in sufficient detail |
| Reported Purity | Data not available in sufficient detail | Data not available in sufficient detail |
| Key Challenges | - Isomer separation (from 8-chloro isomer) - Control of reaction temperature to favor kinetic product | - Poor regioselectivity, leading to a mixture of isomers - Potential for over-chlorination |
| Environmental Considerations | - Use of strong, corrosive acids - Generation of acidic waste streams | - Use of potentially hazardous chlorinating agents - Generation of chlorinated waste |
Note: Detailed quantitative data for direct comparison is limited in publicly available literature. The information presented is based on general principles of electrophilic aromatic substitution on naphthalene derivatives.
Experimental Protocols
Route 1: Sulfonation of 2-Chloronaphthalene (General Procedure)
This protocol describes a general method for the sulfonation of 2-chloronaphthalene, aiming for the kinetically favored 1-sulfonic acid isomer.
Materials:
-
2-Chloronaphthalene
-
Concentrated Sulfuric Acid (98%) or Oleum (e.g., 20% free SO3)
-
Ice
-
Saturated Sodium Chloride Solution
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place a measured amount of 2-chloronaphthalene.
-
Cool the flask in an ice bath to maintain a low temperature (e.g., 0-5 °C).
-
Slowly add a stoichiometric equivalent of cold concentrated sulfuric acid or oleum dropwise to the stirred 2-chloronaphthalene, ensuring the temperature does not exceed the desired range.
-
After the addition is complete, continue stirring at the low temperature for a specified period (e.g., 1-2 hours) to allow the reaction to proceed.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The this compound may precipitate upon dilution. If not, "salt out" the product by adding a sufficient amount of saturated sodium chloride solution.
-
Collect the precipitated product by vacuum filtration and wash it with a cold, saturated sodium chloride solution to remove excess acid.
-
Dry the product under vacuum.
Note: The ratio of isomers formed is highly dependent on the reaction temperature and the concentration of the sulfonating agent. Lower temperatures and less concentrated acid generally favor the formation of the alpha-isomer (1-sulfonic acid).
Visualizing the Synthesis Workflow
The following diagram illustrates the logical workflow for the primary synthesis route of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathways in Drug Development
While this compound is an intermediate and not a drug itself, its derivatives may interact with various biological signaling pathways. The specific pathway would depend on the final active pharmaceutical ingredient (API) synthesized from this intermediate. For instance, if used to synthesize a kinase inhibitor, the resulting compound would target phosphorylation cascades. A hypothetical signaling pathway diagram is presented below for illustrative purposes.
Caption: Example of a signaling pathway targeted by a drug derivative.
Conclusion
The synthesis of this compound is most practically achieved through the sulfonation of 2-chloronaphthalene under carefully controlled, low-temperature conditions to favor the kinetically controlled 1-isomer. The development of new, more selective, and environmentally benign synthesis routes remains an area of interest for further research. A deeper investigation into catalytic systems for both sulfonation and chlorination could yield significant improvements in yield and purity, thereby enhancing the utility of this important synthetic intermediate.
Safety Operating Guide
Navigating the Safe Disposal of 6-Chloronaphthalene-1-sulfonic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-Chloronaphthalene-1-sulfonic acid, a compound utilized in various chemical syntheses. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures have been synthesized from data on closely related compounds, including other isomers of chloronaphthalene sulfonic acid and naphthalenesulfonic acid derivatives. It is imperative to treat this compound with the caution afforded to its hazardous analogues and to consult with your institution's Environmental Health and Safety (EHS) department for final guidance.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazard profiles of similar compounds, which indicate potential for skin and eye irritation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of dust or aerosol generation, a NIOSH-approved respirator is recommended.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Containment: Ensure the waste this compound is in a clearly labeled, sealed, and non-reactive container. The label should include the full chemical name and any known hazard warnings.
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.
-
Spill Management: In the event of a spill, evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad. Gently sweep the absorbed material into a designated hazardous waste container. Avoid generating dust. The affected area should then be decontaminated with a suitable cleaning agent.
-
Contacting EHS: Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor. Provide them with all available information on the chemical's properties and potential hazards.
Hazard Profile Summary
The following table summarizes the likely hazard classifications for this compound based on data from analogous compounds. This information is crucial for risk assessment and proper handling.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Irritation (Category 2) | H315: Causes skin irritation. | P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/attention. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/attention. |
| Aquatic Hazard, Acute (Category 1) | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. P391: Collect spillage. |
| Aquatic Hazard, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. P391: Collect spillage. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these synthesized procedures and consulting with safety professionals, laboratories can ensure the safe and environmentally responsible disposal of this compound.
Personal protective equipment for handling 6-Chloronaphthalene-1-sulfonic acid
This guide provides essential safety and logistical information for the handling and disposal of 6-Chloronaphthalene-1-sulfonic acid. The following procedures are based on best practices for handling similar sulfonic acid derivatives and chlorinated compounds.
1. Hazard Assessment
2. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to ensure personal safety. The level of protection may vary depending on the scale of the operation and the potential for exposure.[6]
| PPE Category | Minimum Requirements | Recommended for High-Exposure Tasks |
| Eye and Face Protection | Close-fitting chemical splash goggles.[6] | Full-face shield in addition to goggles.[4][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or natural rubber). Gloves must be inspected before use and disposed of properly after.[8] | Gauntlet-style, acid-resistant gloves with sleeves worn over the gloves.[6] |
| Body Protection | Lab coat or chemical-resistant clothing.[4][9] | One or two-piece acid suit rated for use with strong acids.[6] |
| Footwear | Closed-toe shoes. | Chemical-resistant boots, with pant legs worn over the boots.[4][6] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3][5][9] | NIOSH-approved respirator with acid gas cartridges if ventilation is inadequate or if aerosols/dusts are generated.[6][7] |
3. Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical to minimize risks during the handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and operational.[9]
-
Have spill containment materials readily available.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before entering the handling area.[9]
-
-
Chemical Handling:
-
Decontamination:
4. Emergency and First Aid Procedures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[11] |
| Skin Contact | Immediately remove contaminated clothing. Promptly wash the contaminated skin with plenty of soap and water. If irritation persists, get medical attention.[5][11] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[12] |
5. Spill and Disposal Plan
Proper containment and disposal are necessary to prevent environmental contamination.
-
Spill Response:
-
In case of a spill, evacuate non-essential personnel from the area.[3]
-
Wear appropriate PPE, including respiratory protection.
-
Prevent the spill from entering drains or waterways.[8]
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust. For liquid spills, use an inert absorbent material.
-
Collect the spilled material and place it in a suitable, labeled container for disposal.[5]
-
-
Disposal:
-
Dispose of waste material and empty containers in accordance with all applicable local, regional, and national regulations.[8]
-
Waste should be handled as hazardous and taken to an approved waste disposal plant.[5][12]
-
Do not mix with other waste.[8] Handle uncleaned containers as you would the product itself.[8]
-
6. Storage
-
Store away from incompatible materials, such as strong oxidizing agents.[5]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. mpbio.com [mpbio.com]
- 4. capitalresin.com [capitalresin.com]
- 5. fishersci.com [fishersci.com]
- 6. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 7. publicportal.fmi.com [publicportal.fmi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. store.sangon.com [store.sangon.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
